Moxonidine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H12ClN5O |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2 |
InChI Key |
WPNJAUFVNXKLIM-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC)([2H])[2H])[2H] |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Moxonidine-d4: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Moxonidine-d4, a critical tool in the research and development of the antihypertensive agent Moxonidine. This document details its primary application, methodologies for its use, and the underlying signaling pathways of its non-deuterated parent compound.
Core Concepts: Understanding this compound
This compound is the deuterium-labeled analogue of Moxonidine, a second-generation centrally acting antihypertensive drug.[1][2] Deuterium labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This substitution results in a molecule with a higher molecular weight but chemically identical properties to the parent compound. This key characteristic makes this compound an ideal internal standard for quantitative bioanalytical assays.[3][4]
The primary use of this compound in research is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Moxonidine in biological matrices such as plasma and urine.[3][4] Its role is to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical results.
Quantitative Data Summary
The following table summarizes key quantitative parameters from a representative LC-MS/MS method for the determination of Moxonidine in human plasma, which is a typical application for this compound as an internal standard.
| Parameter | Value | Reference |
| Linearity Range | 0.01976 - 9.88 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.01976 ng/mL | [5] |
| Correlation Coefficient (r) | 0.9999 | [5] |
| Moxonidine MRM Transition (m/z) | 242.2 → 206.1, 242.2 → 199.05 | [5][6] |
| Internal Standard (Clonidine) MRM Transition (m/z) | 230.1 → 213.1 | [5][6] |
| Recovery | 93.66% - 114.08% | [7] |
| Precision (RSD) | 0.56% - 2.55% | [7] |
Experimental Protocols
A detailed methodology for the quantification of Moxonidine in human plasma using an internal standard like this compound is outlined below. This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma, add a known concentration of this compound solution (internal standard).
-
Add 1 mL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 5 mL of extraction solvent (e.g., ethyl acetate), and vortex for 10 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.[7]
-
Column: Zorbax RX-SIL, 250 mm × 4.6 mm, 5 µm.[7]
-
Mobile Phase: A mixture of acetonitrile and 40 mM ammonium formate buffer (pH 2.8) in an 80:20 (v/v) ratio.[7]
-
Flow Rate: 1 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.[7]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Moxonidine: m/z 242.2 → 206.1
-
This compound: (A slightly higher m/z corresponding to the deuteration, e.g., 246.2 → 210.1)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of Moxonidine using this compound as an internal standard.
Moxonidine Signaling Pathway
Moxonidine primarily exerts its antihypertensive effects by acting as a selective agonist for the imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem. This action leads to a reduction in sympathetic outflow.
References
- 1. Effects of moxonidine on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Stability of Moxonidine-d4
This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, a deuterated analog of the antihypertensive agent Moxonidine. This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and analysis.
Chemical Properties
This compound is a stable, isotopically labeled form of Moxonidine, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The incorporation of four deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical behavior.
General Properties
| Property | Value | Source(s) |
| Chemical Name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine | [1] |
| Synonyms | 2-(6-Chloro-4-methoxy-2-methylpyrimidin-5-ylamino)-2-imidazoline-d4, Lomox-d4, Moxon-d4, Norcynt-d4, Normoxocin-d4, Nucynt-d4, Physiotens-d4 | [1] |
| CAS Number | 1794811-52-1 | [1] |
| Appearance | White to Off-White Solid | [2] |
Molecular and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈D₄ClN₅O | [1][2][3][4][5] |
| Molecular Weight | 245.70 g/mol | [1][2][4][5] |
| Accurate Mass | 245.098 | [3] |
| Solubility | Soluble in water. Soluble in DMSO (≥11.3 mg/mL) and Ethanol (≥4.74 mg/mL with sonication).[6][7] |
Stability and Storage
The stability of an active pharmaceutical ingredient (API) is critical for ensuring its quality and efficacy. Studies on the non-deuterated form, Moxonidine, provide significant insights into the stability of this compound.
Thermal Stability
Thermal analysis of Moxonidine indicates that it is thermally stable up to 173°C, after which decomposition begins.[8] The decomposition process is complex, occurring in several consecutive steps.[8] The presence of excipients in pharmaceutical formulations has been shown to have a stabilizing effect, increasing the activation energy required for degradation.[8][9]
Storage Recommendations
Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended:
| Condition | Recommendation | Source(s) |
| Temperature | 2-8°C (Refrigerator) | [1] |
| Light | Store in a cool, dark place in the original container. | [6] |
| General Handling | Avoid dust formation. Handle in a well-ventilated area.[10] |
Mechanism of Action and Signaling Pathway
Moxonidine exerts its antihypertensive effects primarily through its action on the central nervous system.[11][12] It is a selective agonist for the imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM), a key area for the regulation of the sympathetic nervous system.[11][13] Activation of these receptors inhibits sympathetic outflow, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[11]
Compared to older centrally-acting antihypertensives like clonidine, moxonidine has a significantly higher affinity for the imidazoline I1-receptor than for the α2-adrenergic receptor.[13] This selectivity is associated with a lower incidence of side effects such as sedation and dry mouth.[14]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS 1794811-52-1 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Moxonidine(75438-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. raybiotech.com [raybiotech.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Moxonidine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Commercial Suppliers and Availability of Moxonidine-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Moxonidine-d4, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Moxonidine in various biological matrices. This document details commercial suppliers, provides guidance on experimental protocols for its use, and illustrates the key signaling pathways influenced by Moxonidine.
Commercial Availability of this compound
This compound is available from several specialized chemical suppliers that provide isotopically labeled compounds for research and analytical purposes. The table below summarizes the key information for sourcing this compound. Please note that availability and product details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Unit Sizes |
| Santa Cruz Biotechnology | sc-212933 | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 | Information available upon request from supplier | Inquire with supplier |
| Pharmaffiliates | PA STI 066440 | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 | High Purity | Inquire with supplier |
| MedChemExpress | HY-B0374S | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 | >98% | 1mg, 5mg |
| LGC Standards | TRC-M725002-1MG | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 | >98% | 1mg |
Experimental Protocols: Use of this compound as an Internal Standard
This compound is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Moxonidine quantification in biological samples like plasma and urine.[1][2] Below is a generalized experimental workflow for its application.
Preparation of Stock and Working Solutions
1. This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound.
-
Dissolve in a suitable organic solvent, such as methanol or acetonitrile, in a volumetric flask to achieve the desired concentration.
-
Store the stock solution at -20°C or as recommended by the supplier.
2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or a mixture with water).[3]
-
These solutions will be used to spike calibration standards and quality control samples.
Sample Preparation: Protein Precipitation
A common method for extracting Moxonidine and the internal standard from plasma samples is protein precipitation.
-
To a known volume of plasma sample (e.g., 100 µL), add a specific amount of the this compound working solution.
-
Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 or similar reversed-phase column is typically used to separate Moxonidine and this compound from other matrix components. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1][2]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI+) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both Moxonidine and this compound (Selected Reaction Monitoring - SRM).
-
Moxonidine: m/z 242.1 → 206.1 (example transition)
-
This compound: m/z 246.1 → 210.1 (example transition)
-
-
Quantification: The peak area ratio of Moxonidine to this compound is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of Moxonidine in the unknown samples is then determined from this curve.
Below is a DOT script representing a typical experimental workflow for using this compound.
Signaling Pathways of Moxonidine
Moxonidine exerts its antihypertensive effects primarily through its action on the central nervous system. It is a selective agonist for the imidazoline I1 receptor, which is distinct from the α2-adrenergic receptors targeted by older centrally acting antihypertensives.[4][5] This selectivity is thought to contribute to its favorable side-effect profile. Activation of the I1 receptor in the rostral ventrolateral medulla (RVLM) leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[4]
Imidazoline I1 Receptor Signaling
The signaling cascade initiated by Moxonidine's binding to the I1 receptor is complex and involves multiple downstream effectors. Unlike many G-protein coupled receptors, the I1 receptor does not appear to signal through the classical adenylyl cyclase or phospholipase C-IP3 pathways.[6] Instead, it has been shown to be coupled to the phosphatidylcholine-specific phospholipase C (PC-PLC) pathway, leading to the generation of diacylglycerol (DAG).[7] Furthermore, I1 receptor activation has been linked to the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[8][9]
PI3K/Akt/eNOS Pathway
Moxonidine has been shown to activate the PI3K/Akt pathway, which plays a crucial role in cell survival and metabolism.[9] A key downstream target of Akt is endothelial nitric oxide synthase (eNOS). Phosphorylation of eNOS by Akt leads to the production of nitric oxide (NO), a potent vasodilator. This contributes to the blood pressure-lowering effect of Moxonidine and may also mediate some of its beneficial effects on endothelial function.[9]
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is another important signaling route influenced by Moxonidine.[8] Activation of the MAPK/ERK pathway is involved in regulating cellular processes such as proliferation, differentiation, and survival. The engagement of this pathway by Moxonidine may contribute to its pleiotropic effects beyond blood pressure reduction, including potential roles in cardioprotection.[8]
References
- 1. jchr.org [jchr.org]
- 2. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of moxonidine on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moxonidine improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Use of Moxonidine-d4 in Pharmacokinetic Studies of Moxonidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Moxonidine and its Pharmacokinetics
Moxonidine is a second-generation, centrally acting antihypertensive agent used in the treatment of mild to moderate essential hypertension.[1][2] Its mechanism of action involves the selective agonism of imidazoline I1 receptors in the brainstem, leading to a reduction in sympathetic outflow and a decrease in blood pressure.[3] Understanding the pharmacokinetic profile of moxonidine is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.
Moxonidine is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 0.5 to 2 hours.[1][4] It exhibits a high bioavailability of approximately 88%, with negligible interference from food intake or first-pass metabolism. The plasma elimination half-life is relatively short, around 2.2 to 2.3 hours. Elimination is primarily through the kidneys, with a significant portion of the drug excreted unchanged.[2]
Metabolism of Moxonidine
The metabolism of moxonidine is a key aspect of its pharmacokinetic profile. Oxidation of the methyl group or the imidazoline ring results in the formation of several metabolites, including hydroxymethyl moxonidine, hydroxy moxonidine, dihydroxy moxonidine, and dehydrogenated moxonidine.[4][5] The dehydrogenated form is a major circulating and urinary metabolite.[4][5] Moxonidine also undergoes Phase II metabolism, leading to the formation of a cysteine conjugate.[4][5] Despite the presence of these metabolites, the parent moxonidine compound is the most abundant component found in urine, indicating that metabolism plays a modest role in its clearance in humans.[2]
Quantitative Bioanalysis of Moxonidine
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of moxonidine in biological matrices due to its high sensitivity and selectivity. The use of an appropriate internal standard is critical for accurate and precise quantification.
The Role of Moxonidine-d4 as an Internal Standard
An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency and fragmentation pattern, but a different mass-to-charge ratio (m/z). A stable isotope-labeled version of the analyte, such as this compound, is the preferred choice as it fulfills these criteria. The deuterium atoms increase the mass of the molecule without significantly altering its physicochemical properties. This ensures that any variations during sample processing, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard equally, leading to a highly reliable analytical method.
Experimental Protocols
The following sections detail a composite experimental protocol for the analysis of moxonidine in human plasma using LC-MS/MS with this compound as the internal standard, based on established methods for moxonidine.[1][2][5][6]
Sample Preparation
A robust sample preparation method is essential for removing interfering substances from the biological matrix and concentrating the analyte of interest.
-
Protein Precipitation:
-
To a 200 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction:
-
To a 500 µL aliquot of human plasma, add 50 µL of this compound internal standard working solution and 100 µL of a basifying agent (e.g., 0.1 M sodium hydroxide).
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
-
Liquid Chromatography
The chromatographic conditions are optimized to achieve good separation of moxonidine from endogenous plasma components and to ensure a short run time.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Hypurity C8, 100 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate buffer (e.g., 75:25 v/v)[2] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Moxonidine: m/z 242.05 → 206.1 and 242.05 → 199.05[1][2] This compound (predicted): m/z 246.05 → 210.1 and 246.05 → 203.05 |
| Ion Source Temp. | 500°C |
| Collision Gas | Nitrogen or Argon |
| Dwell Time | 200 ms per transition |
Data Presentation
Pharmacokinetic Parameters of Moxonidine in Healthy Volunteers
The following table summarizes key pharmacokinetic parameters of moxonidine reported in various studies.
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 0.5 - 2 hours | [1][4] |
| Cmax (Peak Plasma Concentration) | 1.29 ± 0.32 ng/mL (after 0.2 mg dose) | |
| t1/2 (Elimination Half-life) | 2.12 ± 0.58 hours | |
| CL/F (Oral Clearance) | 830 ± 171 mL/min | |
| Bioavailability | ~88% | [2] |
| Volume of Distribution | 1.8 ± 0.4 L/kg | [2] |
| Protein Binding | ~10% | [2] |
Bioanalytical Method Validation Parameters
A typical LC-MS/MS method for moxonidine would be validated according to international guidelines, with the following performance characteristics.
| Parameter | Typical Range | Reference |
| Linearity Range | 0.02 - 10 ng/mL | [5] |
| Lower Limit of Quantitation (LLOQ) | 0.02 ng/mL | [5] |
| Intra- and Inter-day Precision (%CV) | < 15% | |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% | |
| Recovery | > 85% | |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Experimental Workflow for a Moxonidine Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study of moxonidine.
Bioanalytical Sample Preparation Workflow
Caption: A representative workflow for plasma sample preparation.
Conclusion
The use of this compound as an internal standard is paramount for the accurate and precise quantification of moxonidine in pharmacokinetic studies. Although specific, detailed published methods are scarce, the principles outlined in this guide, combined with the established LC-MS/MS methodologies for moxonidine, provide a comprehensive framework for researchers and drug development professionals. A well-validated bioanalytical method employing a stable isotope-labeled internal standard is the cornerstone of reliable pharmacokinetic data, which in turn is essential for the safe and effective therapeutic use of moxonidine.
References
- 1. rjptonline.org [rjptonline.org]
- 2. jchr.org [jchr.org]
- 3. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Pharmacokinetics of moxonidine after single and repeated daily doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterium-Labeled Internal Standards in Modern Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the inherent variability of sample preparation and instrumental analysis necessitates the use of internal standards to ensure data accuracy and reliability. Among the various types of internal standards, deuterium-labeled compounds have become the cornerstone of robust and high-throughput bioanalytical methods. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for the effective use of deuterium-labeled internal standards.
Core Principles of Deuterium-Labeled Internal Standards
A deuterium-labeled internal standard (IS) is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D). The fundamental principle behind their use is that the deuterated analog is chemically identical to the analyte and will therefore exhibit nearly identical behavior throughout the entire analytical process, from extraction to detection.[1] This co-elution and co-ionization allows the IS to compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[2]
The ideal deuterated internal standard should possess the following characteristics:
-
High Isotopic Purity: To prevent interference from the unlabeled analyte, the isotopic enrichment of the deuterated standard should be high, typically ≥98%.[3]
-
Stable Labeling: The deuterium atoms should be placed in positions that are not susceptible to exchange with protons from the solvent or matrix. Labeling on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups should be avoided.[4]
-
Sufficient Mass Difference: The mass difference between the analyte and the IS should be large enough to prevent isotopic crosstalk, where the signal from the natural isotopes of the analyte interferes with the signal of the IS.[5]
Advantages and Considerations of Deuterium Labeling
The use of deuterium-labeled internal standards offers significant advantages over other types of internal standards, such as structural analogs. The near-identical physicochemical properties lead to more accurate and precise quantification, especially in complex matrices.[6] However, researchers must be aware of potential challenges associated with deuterium labeling.
The Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention times. This phenomenon, known as the deuterium isotope effect, can result in the analyte and the IS experiencing different degrees of matrix effects, potentially compromising the accuracy of the quantification.[7] While often negligible, this effect should be evaluated during method development.
In-Source Loss of Deuterium: In some instances, deuterium atoms can be lost in the mass spectrometer's ion source, a process known as hydrogen-deuterium (H/D) exchange. This can lead to an underestimation of the analyte concentration. Careful selection of the labeling position can minimize this risk.
Data Presentation: Quantitative Comparisons
The following tables summarize quantitative data from various studies, highlighting the performance and characteristics of deuterium-labeled internal standards.
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) | n |
| Analogous Internal Standard | 96.8 | 8.6 | 284 |
| Stable Isotope-Labeled (SIL) Internal Standard | 100.3 | 7.6 | 340 |
| Table 1: Comparison of an analogous internal standard and a stable isotope-labeled (SIL) internal standard for the LC-MS/MS assay of kahalalide F. The SIL internal standard demonstrated a significant improvement in accuracy and precision.[6] |
| Compound | Retention Time (min) | Binding Energy (kcal/mol) |
| Olanzapine (OLZ) | 1.60 | -15.40 |
| Olanzapine-D3 (OLZ-D3) | 1.66 | -15.28 |
| Des-methyl Olanzapine (DES) | 2.62 | -12.53 |
| Des-methyl Olanzapine-D8 (DES-D8) | 2.74 | -12.34 |
| Table 2: Retention times and calculated binding energies for olanzapine (OLZ), its deuterated internal standard (OLZ-D3), and its metabolite (DES) with its deuterated standard (DES-D8) in a normal-phase LC-MS/MS separation. The slight differences in retention time are attributed to the deuterium isotope effect.[8] |
| Parameter | 25(OH)D₃ | 25(OH)D₃-lactone | 1,25(OH)₂D₃-lactone |
| Precursor Ion (m/z) | 530.4 | 542.3 | 558.3 |
| Product Ion (m/z) | 299.2 | 299.2 | 315.2 |
| Collision Energy (eV) | 25 | 25 | 25 |
| Table 3: LC/MS/MS parameters for the analysis of vitamin D metabolites using their respective deuterium-labeled internal standards. The use of specific precursor and product ions allows for highly selective detection.[9] |
Experimental Protocols: A Bioanalytical Workflow
The following section outlines a detailed methodology for a typical bioanalytical workflow using a deuterium-labeled internal standard for the quantification of a small molecule drug in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing the majority of proteins from plasma samples prior to LC-MS analysis.
Materials:
-
Human plasma samples
-
Deuterium-labeled internal standard (IS) stock solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, pipette 100 µL of plasma.
-
Add 10 µL of the IS working solution (a known concentration of the deuterium-labeled standard in a suitable solvent) to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the plasma/IS mixture.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Typical LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Typical MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte: Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard: Deuterated precursor ion (m/z) → Deuterated product ion (m/z)
-
-
Collision Energy (CE): Optimized for each analyte and IS.
-
Source Parameters (e.g., Gas temperatures, voltages): Optimized for maximum signal intensity.
Data Analysis and Quantification
The concentration of the analyte in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of calibration standards (known concentrations of the analyte and a constant concentration of the IS) against their corresponding concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the use of deuterium-labeled internal standards.
A workflow diagram of a typical bioanalytical method using a deuterium-labeled internal standard.
A decision tree for selecting an appropriate internal standard for a bioanalytical assay.
Conclusion
Deuterium-labeled internal standards are an indispensable tool in modern bioanalysis, providing the necessary accuracy and precision for the quantitative analysis of drugs and their metabolites in complex biological matrices. While their application is generally straightforward, a thorough understanding of their underlying principles, potential pitfalls, and proper implementation is crucial for generating reliable and high-quality data. By following well-defined experimental protocols and carefully considering the factors outlined in this guide, researchers and scientists can confidently employ deuterium-labeled internal standards to support their drug development programs.
References
- 1. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toolify.ai [toolify.ai]
- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Moxonidine-d4 in Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Moxonidine-d4 in hypertension research. Moxonidine, a second-generation centrally acting antihypertensive agent, selectively targets imidazoline I1 receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[1][2] Its deuterated analog, this compound, serves as an invaluable tool, primarily as an internal standard, in the precise quantification of Moxonidine in biological matrices. This guide will delve into the core applications of this compound, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.
Core Applications of this compound in Hypertension Research
The primary application of this compound in hypertension research is its use as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis for several key reasons:[3][4][5][6]
-
Minimization of Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement during mass spectrometric analysis, leading to inaccurate quantification. As this compound is chemically identical to Moxonidine, it co-elutes chromatographically and experiences the same matrix effects, allowing for accurate correction and reliable data.
-
Correction for Variability: this compound compensates for variations in sample preparation, such as extraction efficiency and injection volume, as well as fluctuations in instrument response.[4]
-
Enhanced Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the analytical method, which is crucial for pharmacokinetic and pharmacodynamic studies.[6]
Beyond its role as an internal standard, this compound can also be utilized in:
-
Pharmacokinetic (PK) Studies: To accurately determine key PK parameters of Moxonidine, such as absorption, distribution, metabolism, and excretion (ADME).[7]
-
Metabolic Profiling: To aid in the identification and quantification of Moxonidine metabolites by providing a stable reference point.
-
Bioequivalence Studies: To compare the bioavailability of different formulations of Moxonidine.
Quantitative Data Summary
The following tables summarize key quantitative data related to Moxonidine's pharmacokinetics and bioanalytical method validation. While specific data for this compound is not extensively published, the presented data for Moxonidine is derived from studies where a robust internal standard (often Clonidine, a structurally similar compound) was employed. The use of this compound would be expected to yield data with even higher precision and accuracy.
Table 1: Pharmacokinetic Parameters of Moxonidine in Humans
| Parameter | Value | Reference |
| Bioavailability | ~88% | [1][2][8] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | [9][10] |
| Plasma Protein Binding | ~7% | [2][8] |
| Volume of Distribution (Vd) | 1.8 ± 0.4 L/kg | [1] |
| Elimination Half-life (t1/2) | 2.2 - 2.3 hours | [1][8] |
| Renal Clearance | 24.0 - 30.1 L/h | [9] |
| Total Clearance | ~35 L/h | |
| Major Route of Elimination | Renal (~90%) | [1][8][9] |
Table 2: Bioanalytical Method Validation Parameters for Moxonidine Quantification
This table presents typical validation parameters for an LC-MS/MS method for Moxonidine quantification, which would be applicable when using this compound as an internal standard.
| Parameter | Typical Range/Value |
| Linearity Range | 0.02 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL |
| Accuracy | 85-115% (100 ± 15%) |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Experimental Protocols
This section outlines a detailed, synthesized protocol for the quantification of Moxonidine in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[11][12][13]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Alkalinization: Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a 10 µL aliquot into the LC-MS/MS system.
Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moxonidine: m/z 242.1 → 205.1 (quantifier), m/z 242.1 → 128.1 (qualifier)
-
This compound: m/z 246.1 → 209.1 (quantifier)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Signaling Pathway of Moxonidine
Caption: Moxonidine's mechanism of action in hypertension.
Experimental Workflow for Moxonidine Quantification
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. kup.at [kup.at]
- 3. scispace.com [scispace.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. [Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Moxonidine-d4 in Metabolic Syndrome Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Metabolic Syndrome and the Rationale for Moxonidine-d4 Investigation
Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly increases the risk of cardiovascular disease and type 2 diabetes mellitus. Core features include insulin resistance, visceral obesity, hypertension, and dyslipidemia. The sympathetic nervous system is often overactive in individuals with metabolic syndrome, contributing to the hypertensive state.
Moxonidine, a second-generation centrally acting antihypertensive agent, has shown promise in addressing multiple facets of metabolic syndrome.[1][2] It acts as a selective agonist for the imidazoline I1 receptors in the brainstem, leading to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure.[1][3] Beyond its antihypertensive effects, studies have indicated that moxonidine can improve insulin sensitivity and may have beneficial effects on glucose and lipid metabolism.[1][4][5]
The investigation of any therapeutic agent requires robust and precise analytical methods to understand its pharmacokinetic and pharmacodynamic profiles. This compound, a deuterated isotopologue of moxonidine, serves as a critical tool in this research. While not intended for therapeutic use itself, this compound is an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS).[4] The use of a stable isotope-labeled internal standard like this compound allows for accurate and precise measurement of moxonidine concentrations in biological matrices by correcting for variability in sample preparation and instrument response. This guide will delve into the role of this compound in facilitating the study of moxonidine for metabolic syndrome, detailing experimental protocols, summarizing key data, and illustrating the underlying mechanisms of action.
The Role of Deuterated Compounds in Pharmaceutical Research
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are invaluable in drug discovery and development.[6][7][8][9] This isotopic substitution can lead to the "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes at that specific molecular position.[7][8] This property is exploited to develop drugs with improved pharmacokinetic profiles.[7][10]
However, the primary application of commercially available deuterated compounds like this compound is in bioanalysis.[4] As an internal standard in LC-MS/MS assays, this compound co-elutes with the non-deuterated moxonidine but is distinguishable by its higher mass. This allows for precise quantification of the active drug in plasma, urine, and tissue samples, which is fundamental for pharmacokinetic and metabolism studies.
Mechanism of Action and Signaling Pathways of Moxonidine
Moxonidine's primary mechanism of action involves its selective agonism of imidazoline I1 receptors in the rostral ventrolateral medulla of the brainstem.[1][3] This action reduces sympathetic outflow, leading to decreased peripheral vascular resistance and a lowering of blood pressure.[1]
In the context of metabolic syndrome, moxonidine's effects extend beyond sympatholysis. It has been shown to interact with the insulin signaling pathway. Studies have demonstrated that moxonidine can lead to the phosphorylation of several key proteins in this cascade, including protein kinase B (PKB/Akt) and endothelial nitric oxide synthase (eNOS).[6] This suggests a potential mechanism for its observed improvements in insulin sensitivity and glucose metabolism.
Furthermore, moxonidine has been shown to modulate autophagy, a cellular process involved in the removal of damaged organelles and proteins, which is often impaired in metabolic diseases.[8]
Figure 1: Simplified signaling pathway of Moxonidine in relation to metabolic syndrome.
Experimental Protocols for Preclinical Studies
The investigation of moxonidine's efficacy in metabolic syndrome often employs animal models that mimic the human condition. This compound would be used as an internal standard in the analytical methods supporting these studies.
Animal Models of Metabolic Syndrome
-
Spontaneously Hypertensive Obese Rats (SHROB): This model exhibits hypertension, obesity, and insulin resistance, making it a relevant model for studying the multifaceted effects of moxonidine.
-
Zucker Diabetic Fatty (ZDF) Rats: These rats develop obesity, hyperglycemia, hyperlipidemia, and insulin resistance, closely mimicking type 2 diabetes within the context of metabolic syndrome.[11]
-
High-Fructose Diet-Induced Metabolic Syndrome: Feeding rodents a diet rich in fructose can induce many features of metabolic syndrome, including insulin resistance, hypertension, and dyslipidemia.
Quantification of Moxonidine using this compound
A typical experimental workflow for quantifying moxonidine in plasma samples from animal studies would involve the following steps:
Figure 2: Experimental workflow for the quantification of Moxonidine using this compound.
Protocol for LC-MS/MS Quantification:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected moxonidine levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Moxonidine: Q1/Q3 (e.g., m/z 242.1 -> 206.1)
-
This compound: Q1/Q3 (e.g., m/z 246.1 -> 210.1)
-
-
Data Presentation: Summary of Moxonidine's Effects in Metabolic Syndrome
The following tables summarize quantitative data from various preclinical and clinical studies on moxonidine in the context of metabolic syndrome.
Table 1: Effects of Moxonidine on Metabolic Parameters in Animal Models
| Animal Model | Treatment | Duration | Change in Fasting Glucose | Change in Fasting Insulin | Reference |
| SHROB Rats | Moxonidine | - | - | ↓ 49% | [7] |
| ZDF Rats | Moxonidine (10 mg/kg/day) | 4 weeks | ↓ (prevented increase) | Prevented decrease | [11] |
Table 2: Effects of Moxonidine on Hemodynamic and Metabolic Parameters in Humans with Metabolic Syndrome
| Study Population | Treatment | Duration | Change in Systolic BP | Change in Diastolic BP | Change in Body Weight | Change in Fasting Glucose | Change in Triglycerides | Reference |
| Hypertensive, overweight/obese patients | Moxonidine | 8 weeks | ↓ from 168 to 141 mmHg | ↓ from 97 to 83 mmHg | ↓ 1.4 kg | - | - | [12] |
| Patients with mild hypertension and metabolic syndrome | Moxonidine + hypocaloric diet | 3 months | Significant ↓ | Significant ↓ | - | Significant ↓ | Significant ↓ | [10][13] |
| Postmenopausal women with hypertension and MS | Moxonidine (400-600 µ g/day ) | 12 weeks | - | - | ↓ | - | - | [4] |
| Patients with metabolic syndrome | Moxonidine (add-on therapy) | 6 months | Highly significant ↓ | Highly significant ↓ | Highly significant ↓ | Highly significant ↓ | Highly significant ↓ | [14] |
Conclusion
Moxonidine presents a promising therapeutic option for individuals with metabolic syndrome due to its dual action of lowering blood pressure and improving metabolic parameters. The use of this compound is integral to the rigorous preclinical and clinical research required to fully elucidate the pharmacokinetic and pharmacodynamic properties of moxonidine. As a stable isotope-labeled internal standard, this compound ensures the accuracy and precision of bioanalytical methods, thereby providing a solid foundation for the continued investigation of moxonidine in this patient population. Future research, enabled by such robust analytical techniques, will further clarify the long-term benefits and optimal use of moxonidine in the management of metabolic syndrome.
References
- 1. Moxonidine - Wikipedia [en.wikipedia.org]
- 2. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated Compounds [simsonpharma.com]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. Metabolic and hemodynamic effects of moxonidine in the Zucker diabetic fatty rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of moxonidine after single and repeated daily doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of moxonidine on endothelial dysfunction in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [The efficacy and safety of moxonidine in patients with metabolic syndrome (the O.B.E.Z.I.T.A. trial)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of Moxonidine-d4: A Technical Guide for Researchers
For Research Use Only. Not for diagnostic or therapeutic use.
This guide provides a comprehensive overview of the safety and handling guidelines for Moxonidine-d4, a deuterated isotopologue of the centrally acting antihypertensive agent, Moxonidine.[1] this compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, and for quantitative analysis by mass spectrometry. While specific safety and toxicity data for this compound are limited, the guidelines for its non-labeled counterpart, Moxonidine, are considered directly applicable due to the negligible impact of deuterium substitution on its fundamental chemical properties and biological activity.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Moxonidine. The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometric analyses.
| Property | Value |
| Chemical Name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine |
| Molecular Formula | C₉H₈D₄ClN₅O |
| Molecular Weight | 245.70 g/mol |
| CAS Number | 1794811-52-1 |
| Appearance | Solid (form may vary) |
| Solubility | Slightly soluble in water and methanol |
| Storage | Store at 2-8°C in a refrigerator.[2] Keep container tightly closed in a dry and well-ventilated place. |
Hazard Identification and Safety Precautions
Moxonidine is classified as toxic if swallowed and is toxic to aquatic life with long-lasting effects.[3] Therefore, this compound should be handled with caution, and appropriate personal protective equipment (PPE) must be worn at all times.
| Hazard | Description | Precautionary Statement |
| Acute Oral Toxicity | Toxic if swallowed.[3] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately. P330: Rinse mouth. |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects.[3] | P273: Avoid release to the environment. P391: Collect spillage. |
| Eye Contact | May cause eye irritation. | Wear safety glasses with side-shields. |
| Skin Contact | May cause skin irritation. | Wear protective gloves. |
| Inhalation | May be harmful if inhaled. | Avoid breathing dust. Use in a well-ventilated area or under a fume hood. |
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[2][4]
-
If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor if irritation persists.[4]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Spills and Disposal
Spill Management: In case of a spill, avoid dust formation.[2][4] Wear appropriate PPE and sweep up the material. Place the spilled material into a suitable, labeled container for disposal.[2]
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4] Do not allow the chemical to enter drains, as it is toxic to aquatic life.[4]
Toxicological Information
While specific toxicological data for this compound is not available, the data for Moxonidine provides a reliable reference.
| Toxicity Data | Value | Species |
| Acute Oral LD50 | 100 mg/kg | Rat[5] |
| Intraperitoneal TDLO | 0.5 mg/kg | Rat |
| Oral TDLO | 780 ml/kg/39W (intermittent) | Human |
Mechanism of Action
Moxonidine acts as a selective agonist for the imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[6][7][8] This agonistic activity inhibits sympathetic outflow from the central nervous system, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[6] Moxonidine has a lower affinity for α2-adrenergic receptors, which is associated with a more favorable side-effect profile compared to older centrally acting antihypertensives.[6][8]
Experimental Protocols
This compound is commonly used as an internal standard for the quantification of Moxonidine in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Below is a representative protocol.
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol outlines a general procedure for the extraction of Moxonidine and this compound from plasma samples prior to HPLC-MS analysis.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette a known volume (e.g., 200 µL) of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of a known concentration of this compound solution to each plasma sample.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes of the plasma volume), to each tube.
-
Vortexing: Vortex the samples vigorously for approximately 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Method for Moxonidine Analysis
This is a general HPLC method that can be adapted for the analysis of Moxonidine.
-
HPLC System: An Agilent 1200 series or equivalent.[9]
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) at a specific ratio and pH.[9][10] For example, acetonitrile and 40 mM ammonium formate buffer (pH 2.8) in an 80:20 (v/v) ratio.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[9]
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 10-20 µL).
-
Detection: For quantitative analysis using this compound, a mass spectrometer is the detector of choice. UV detection can also be used, with a wavelength set to approximately 255 nm.[9]
This technical guide is intended to provide essential safety and handling information for researchers working with this compound. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional safety protocols.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. scribd.com [scribd.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 6. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF MOXONIDINE AND HYDROCHLOROTHIAZIDE IN BULK DRUG AND TABLET FORMULATION | Semantic Scholar [semanticscholar.org]
Delving into the Analytical Landscape of Moxonidine-d4: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the analytical certification of reference standards is paramount. This guide provides an in-depth interpretation of a typical Certificate of Analysis (CoA) for Moxonidine-d4, a deuterated analog of the antihypertensive drug Moxonidine. By examining the quantitative data and the underlying experimental protocols, this document aims to equip the reader with the knowledge to critically evaluate and effectively utilize such a crucial document in their research and development endeavors.
Quantitative Data Summary
A Certificate of Analysis for a reference standard like this compound provides critical data on its identity, purity, and other key characteristics. The following tables summarize the kind of quantitative information typically found in such a document.
Table 1: Identification and General Properties
| Test | Specification | Result |
| Product Name | This compound | This compound |
| CAS Number | 1794811-52-1 | 1794811-52-1[1][2] |
| Molecular Formula | C₉H₈D₄ClN₅O | C₉H₈D₄ClN₅O[2] |
| Molecular Weight | 245.70 g/mol | 245.70 g/mol [2] |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Methanol | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity (d4) | Mass Spectrometry | ≥ 99% | 99.6% |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Related Impurities | HPLC-UV | Individual impurity ≤ 0.5% | Conforms |
| Total impurities ≤ 1.0% |
Table 3: Spectroscopic and Physical Data
| Test | Method | Specification | Result |
| ¹H-NMR | NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrum | Mass Spectrometry | Conforms to structure | Conforms |
| Melting Point | Melting Point Apparatus | Report Value | 215-218 °C |
Experimental Protocols
The validity and reliability of the data presented in a Certificate of Analysis are contingent upon the robustness of the experimental methodologies employed. Below are detailed protocols for the key experiments typically cited.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of this compound and to identify and quantify any related impurities.
-
Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a UV detector.
-
Stationary Phase: A Zorbax RX-SIL column (250 mm x 4.6 mm, 5 µm particle size) is often used for the analysis of Moxonidine and its impurities.[3][4]
-
Mobile Phase: A mixture of acetonitrile and 40 mM ammonium formate buffer (pH 2.8) in a ratio of 80:20 (v/v).[3][4]
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase at a known concentration. The solution is injected into the HPLC system, and the chromatogram is recorded. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity. Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z is compared to the theoretical m/z of this compound to confirm its identity.
-
Procedure for Isotopic Purity: The relative intensities of the ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of Moxonidine, as well as other isotopic variants (d1, d2, d3), are measured. The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Procedure: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are analyzed and compared to the expected spectrum for the this compound structure to ensure they are consistent. The absence or significant reduction of signals at specific positions confirms the deuterium labeling.
Visualizing Key Processes
To further aid in the understanding of the context and application of a Certificate of Analysis, the following diagrams illustrate a typical CoA workflow and the signaling pathway of Moxonidine.
Caption: A generalized workflow for the generation of a Certificate of Analysis.
Moxonidine primarily exerts its antihypertensive effects through its action on imidazoline receptors.[5][6] The following diagram illustrates this signaling pathway.
Caption: The signaling pathway of Moxonidine's antihypertensive action.
References
- 1. This compound | CAS 1794811-52-1 | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to Moxonidine-d4: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Moxonidine-d4, a deuterated analog of the antihypertensive drug Moxonidine. This document details its chemical properties, outlines a plausible synthetic route, and describes its application in bioanalytical methodologies. Furthermore, it delves into the signaling pathways influenced by Moxonidine, offering researchers a thorough understanding of its mechanism of action.
Core Physicochemical Data
This compound is a stable, isotopically labeled form of Moxonidine, primarily utilized as an internal standard in quantitative bioanalytical studies. The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometry-based assays.
| Property | Value |
| Chemical Name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine |
| CAS Number | 1794811-52-1[1] |
| Molecular Formula | C₉H₈D₄ClN₅O |
| Molecular Weight | 245.70 g/mol [2] |
Synthesis of this compound
While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible synthetic route can be conceptualized based on the established synthesis of Moxonidine and common deuteration techniques. The key step involves the introduction of deuterium atoms into the imidazoline ring of a suitable precursor.
A potential synthetic pathway is outlined below. This process would start from a deuterated ethylenediamine precursor.
References
An In-Depth Technical Guide on the Solubility of Moxonidine-d4 in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of Moxonidine-d4 in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and analysis. This document outlines the available solubility data, details common experimental methodologies for solubility determination, and presents a relevant biological pathway for context.
Introduction to this compound
This compound is a deuterated form of Moxonidine, a second-generation centrally acting antihypertensive agent.[1][2] It acts as a selective agonist for the imidazoline receptor subtype 1 (I1), which distinguishes it from older antihypertensives that interact more strongly with α2-adrenergic receptors.[1] This selectivity is thought to contribute to its favorable side-effect profile.[3] Deuterated standards like this compound are crucial for analytical and pharmacokinetic studies, offering a distinct mass for use in mass spectrometry-based detection methods.
Solubility of this compound
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, the solubility of its non-deuterated counterpart, Moxonidine, provides a strong and reliable estimate due to the negligible impact of deuterium substitution on physicochemical properties such as solubility.
Table 1: Solubility of Moxonidine in Various Solvents
| Solvent | Solubility | Classification |
| Dimethyl Sulfoxide (DMSO) | ~ 20 mg/mL | Soluble |
| Dimethylformamide (DMF) | ~ 20 mg/mL | Soluble |
| Ethanol | ~ 10 mg/mL | Soluble |
| Methanol | Sparingly Soluble | - |
| Methylene Chloride | Slightly Soluble | - |
| Acetonitrile | Very Slightly Soluble | - |
| Water | Insoluble (<1 mg/mL) | Insoluble |
Data for Moxonidine is used as a proxy for this compound.[3][4][5][6]
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in drug development.[7][8] The following protocols describe common methods used to ascertain the solubility of pharmaceutical compounds like this compound.
3.1. Thermodynamic Solubility Assessment (Shake-Flask Method)
The shake-flask method is a widely used technique to determine the thermodynamic equilibrium solubility of a compound.[7]
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Steps:
-
Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated in a shaker bath at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The suspension is then subjected to phase separation to remove the undissolved solid. This can be achieved through centrifugation or filtration.[9] Care must be taken to avoid precipitation or further dissolution during this step.
-
Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, or UV-Vis spectrophotometry.[1][9]
-
Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).
3.2. Kinetic Solubility Assessment
Kinetic solubility testing measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[8] This method is often used in early drug discovery for high-throughput screening.[8]
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Detailed Steps:
-
Stock Solution: A high-concentration stock solution of this compound is prepared in a suitable organic solvent like DMSO.
-
Serial Dilution: The stock solution is serially diluted into an aqueous buffer system.
-
Precipitation Monitoring: The solutions are monitored for the formation of a precipitate over a defined period.
-
Detection: The point of precipitation is often determined by measuring the turbidity of the solutions using nephelometry or light scattering techniques.[10]
-
Analysis: The kinetic solubility is reported as the concentration of the compound in the well just before precipitation is observed.
Biological Context: Moxonidine Signaling Pathway
Moxonidine exerts its antihypertensive effects primarily through its action on I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[3]
Signaling Pathway:
Caption: Simplified Signaling Pathway of Moxonidine.
This pathway illustrates that the binding of Moxonidine to I1-imidazoline receptors leads to a reduction in sympathetic nerve activity, which in turn results in a decrease in blood pressure.
Conclusion
While specific solubility data for this compound is limited, the data available for Moxonidine serves as a reliable guide for researchers. The choice of an appropriate organic solvent is critical for the preparation of stock solutions for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the accurate determination of the solubility of this compound and similar pharmaceutical compounds. Understanding the solubility characteristics is fundamental for formulation development, analytical method development, and ensuring the reliability of experimental results.
References
- 1. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Moxonidine | 75438-57-2 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Moxonidine CAS#: 75438-57-2 [m.chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. rheolution.com [rheolution.com]
Methodological & Application
Application Note and Protocol: A Robust LC-MS/MS Method for the Quantification of Moxonidine in Human Plasma Using Moxonidine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent used in the treatment of mild to moderate essential hypertension. Its mechanism of action involves selective agonism of imidazoline I1 receptors in the brainstem, leading to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure. Accurate and reliable quantification of Moxonidine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Moxonidine in human plasma. The method utilizes a stable isotope-labeled internal standard, Moxonidine-d4, to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Moxonidine reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Protocols
Standard and Sample Preparation
3.1.1. Stock Solutions
-
Prepare a 1 mg/mL stock solution of Moxonidine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
3.1.2. Working Solutions
-
Prepare working standard solutions of Moxonidine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a concentration range suitable for the calibration curve (e.g., 0.05 to 50 ng/mL).
-
Prepare a working solution of the internal standard, this compound, at a concentration of 10 ng/mL in 50:50 (v/v) methanol and water.
3.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (10 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 85:15 v/v 10 mM Ammonium Acetate: Acetonitrile).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
3.2.1. Liquid Chromatography
The chromatographic conditions should be optimized to achieve good peak shape and separation from endogenous plasma components.
| Parameter | Condition |
| Column | C18 or C8 analytical column (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient can be used, e.g., 85% A for 3 minutes. |
3.2.2. Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following MRM transitions should be used for the quantification of Moxonidine and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Moxonidine | 242.1 | 206.1 | To be optimized |
| 199.1 | To be optimized | ||
| This compound | 246.1 (Estimated) | To be determined | To be optimized |
Note on this compound MRM Transitions: The precursor ion for this compound is estimated based on the addition of four deuterium atoms to the Moxonidine molecule. The optimal product ions and collision energies must be determined experimentally. This is typically achieved by infusing a solution of this compound into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions.
Data Presentation
The quantitative data for the LC-MS/MS method parameters are summarized in the tables below for easy reference and comparison.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 100 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Moxonidine: 242.1 > 206.1, 242.1 > 199.1 |
| This compound: 246.1 > To be determined | |
| Dwell Time | 200 ms |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of Moxonidine in human plasma.
Application Note: High-Performance Liquid Chromatography (HPLC) Conditions for the Analysis of Moxonidine-d4
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive drug used in the treatment of mild to moderate essential hypertension. For pharmacokinetic and bioequivalence studies, a robust and sensitive analytical method is crucial for the accurate quantification of moxonidine in biological matrices. The use of a stable isotope-labeled internal standard, such as Moxonidine-d4, is the gold standard for quantitative analysis by mass spectrometry as it corrects for matrix effects and variations in sample processing. This application note details the HPLC conditions suitable for the analysis of this compound, often used in conjunction with the parent compound, Moxonidine. The methodologies presented are compiled from established methods for Moxonidine analysis, which are directly applicable to its deuterated analogue.
Physicochemical Properties of Moxonidine
| Property | Value |
| Chemical Formula | C₉H₈D₄ClN₅O |
| Molecular Weight | 245.70 g/mol |
| Structure | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-(pyrimidine-d3)amine |
| pKa | 6.8 |
| LogP | 1.6 |
Quantitative Data Summary
The following table summarizes various HPLC and LC-MS/MS conditions reported in the literature for the analysis of Moxonidine, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Lichrospher ODS (250 x 4.6 mm, 5 µm)[1][2] | Zorbax RX-SIL (250 x 4.6 mm, 5 µm)[3][4] | Hypurity C8 (100 x 4.6 mm)[5][6] | Symmetry shield C18 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | 10 mmol/L Ammonium Acetate Buffer : Methanol (20:80, v/v)[1][2] | Acetonitrile : 40 mM Ammonium Formate Buffer (pH 2.8) (80:20, v/v)[3][4] | Acetonitrile : 10 mmol Ammonium Acetate Buffer (85:15, v/v)[5] | Methanol : 0.05 M Potassium Phosphate Buffer (pH 3.5) (15:85, v/v)[7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[3][4] | Not Specified | 1.0 mL/min[7] |
| Injection Volume | Not Specified | 20 µL[3] | 10 µL[8] | Not Specified |
| Detector | Mass Spectrometer (MS)[1][2] | UV at 255 nm[3][4] | Tandem Mass Spectrometer (MS/MS)[5][6][8] | UV at 255 nm[7] |
| Internal Standard | Clonidine-HCl[1][2] | Not Applicable | Clonidine[5][6][8] | Not Applicable |
| Matrix | Human Plasma[1][2] | Pharmaceutical Dosage Form[3][4] | Human Plasma[5][6][8] | Tablet Formulations[7] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from methods developed for the quantification of Moxonidine in human plasma using an internal standard.[1][2][5][6][8]
1. Materials and Reagents
-
Moxonidine and this compound reference standards
-
HPLC grade acetonitrile and methanol
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with K₂EDTA as anticoagulant)[8]
-
Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa)[8]
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Moxonidine and this compound in methanol.[8]
-
Working Standard Solutions: Prepare serial dilutions of the Moxonidine stock solution in a 50:50 mixture of methanol and water to create calibration standards.[3]
-
Internal Standard Spiking Solution: Dilute the this compound stock solution in 50:50 methanol:water to achieve a final concentration that will be added to all samples (calibrators, QCs, and unknowns).
3. Sample Preparation (Solid Phase Extraction)
-
To 0.5 mL of plasma sample, add 50 µL of the this compound internal standard spiking solution.[8]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol with or without a modifier).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
4. HPLC-MS/MS Conditions
-
HPLC System: An Agilent 1200 series or equivalent.[3]
-
Mobile Phase: Acetonitrile: 10 mmol Ammonium Acetate (85:15, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Moxonidine to this compound against the concentration of the calibration standards.
-
Determine the concentration of Moxonidine in the unknown samples by interpolation from the calibration curve.
Visualizations
Analytical Workflow for this compound Quantification
References
- 1. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the Quantitative Analysis of Moxonidine and Moxonidine-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Moxonidine and its deuterated internal standard, Moxonidine-d4, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are compiled from various validated methods and are intended to serve as a robust starting point for method development and sample analysis.
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent used in the treatment of mild to moderate essential hypertension.[1][2] Accurate and sensitive quantification of Moxonidine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity and sensitivity. This document outlines the key parameters and procedures for the successful implementation of an LC-MS/MS method for Moxonidine and its stable isotope-labeled internal standard, this compound.
Mass Spectrometry Parameters
The determination of optimal mass spectrometry parameters is critical for achieving the desired sensitivity and specificity. Moxonidine is readily ionized using positive electrospray ionization (ESI). The following multiple reaction monitoring (MRM) transitions have been successfully employed for the analysis of Moxonidine. For this compound, the transitions are predicted based on the fragmentation of the unlabeled compound, assuming the deuterium labels are retained on the fragmented portions of the molecule.
Table 1: Mass Spectrometry Parameters for Moxonidine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Moxonidine | 242.05 | 206.1 | Positive ESI |
| 242.05 | 199.05 | Positive ESI | |
| 242.0 | 44.0 | Positive ESI | |
| This compound (Predicted) | 246.1 | 210.1 | Positive ESI |
| 246.1 | 203.1 | Positive ESI | |
| 246.1 | 48.0 | Positive ESI | |
| Clonidine (Alternative IS) | 230.1 | 213.1 | Positive ESI |
Note: The use of Clonidine as an internal standard is well-documented in the literature.[1][3]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Both solid-phase extraction (SPE) and protein precipitation have been shown to be effective for the extraction of Moxonidine from plasma.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is recommended for cleaner extracts and potentially lower matrix effects.
-
Conditioning: Condition a suitable SPE cartridge (e.g., C8 or a polymer-based sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma sample, add the internal standard (this compound) and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
Protocol 2: Protein Precipitation
This is a simpler and faster method, suitable for high-throughput analysis.
-
Precipitation: To 100 µL of plasma sample, add the internal standard (this compound). Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to enhance sensitivity and compatibility with the LC system.
Liquid Chromatography
Chromatographic separation is essential to resolve Moxonidine and this compound from endogenous matrix components.
Table 2: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Hypurity C8, 100 x 4.6 mm, 5 µm[1] | Lichrospher ODS, 250 x 4.6 mm, 5 µm[4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient/Isocratic | Isocratic: 85% B[3] | Isocratic: 80% B[4] |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the analysis of Moxonidine and the logical relationship between the key analytical stages.
Caption: Experimental workflow for Moxonidine analysis.
Caption: Key factors influencing accurate quantification.
References
Quantification of Moxonidine in urine using Moxonidine-d4 internal standard.
Abstract
This application note presents a sensitive and robust method for the quantification of Moxonidine in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Moxonidine-d4, to ensure high accuracy and precision. Two detailed protocols for sample preparation are provided: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The described method is suitable for use in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.
Introduction
Moxonidine is a centrally acting antihypertensive drug used for the treatment of mild to moderate essential hypertension. Accurate and reliable measurement of Moxonidine in urine is crucial for pharmacokinetic and metabolic studies. This application note details a validated LC-MS/MS method for the precise quantification of Moxonidine in human urine, employing this compound as the internal standard to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Moxonidine and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
Ethyl acetate and other LLE solvents
-
Human urine (drug-free) for calibration standards and quality controls
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Moxonidine and its internal standard, this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 or C8 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 75:25 Mobile Phase B:A) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | Moxonidine: m/z 242.1 → 206.1[1][2] |
| This compound: m/z 246.1 → 210.1 | |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Cone Voltage | Optimized for the specific instrument |
Sample Preparation Protocols
Two effective methods for the extraction of Moxonidine from urine are presented below. The choice of method may depend on laboratory resources, desired throughput, and required sample cleanup.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol provides excellent sample cleanup, minimizing matrix effects and leading to high sensitivity.
-
Sample Pre-treatment: To 1.0 mL of urine, add 50 µL of this compound internal standard working solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 5% methanol in water.
-
Drying: Dry the cartridge under vacuum for approximately 2 minutes.
-
Elution: Elute the analyte and internal standard with 1.0 mL of mobile phase or a suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and cost-effective method for sample preparation.
-
Sample Pre-treatment: To 1.0 mL of urine in a glass tube, add 50 µL of this compound internal standard working solution.
-
Basification: Add 100 µL of 1 M sodium hydroxide to basify the sample. Vortex for 10 seconds.
-
Extraction: Add 5.0 mL of ethyl acetate. Cap and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method Validation
The method should be validated according to international guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effects. The following tables present typical quantitative data for a Moxonidine assay.
Table 3: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Low | 0.3 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | 85 - 115 |
| High | 80 | < 15 | 85 - 115 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Moxonidine in urine.
References
Application Notes and Protocols for Moxonidine Bioequivalence Studies Utilizing Moxonidine-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of moxonidine formulations. The use of a deuterated internal standard, Moxonidine-d4, is highlighted as a critical component for achieving accurate and reliable pharmacokinetic data. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Moxonidine is a centrally acting antihypertensive agent used in the treatment of mild to moderate essential hypertension.[1][2] Bioequivalence studies are essential to ensure that generic formulations of moxonidine perform equivalently to the innovator product. A key aspect of these studies is the accurate quantification of moxonidine in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. It compensates for variability in sample preparation and matrix effects, leading to more precise and accurate results.
Experimental Protocols
Bioanalytical Method Validation
A sensitive and specific LC-MS/MS method must be developed and validated for the quantification of moxonidine in human plasma. While some studies have utilized clonidine as an internal standard[1][2][3], the use of this compound is highly recommended for improved accuracy due to its closer physicochemical properties to the analyte.
2.1.1. Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common and effective method for extracting moxonidine from plasma.[4]
-
Protocol:
-
To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned C8 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
2.1.2. Liquid Chromatography Conditions
A reverse-phase chromatographic method is typically employed for the separation of moxonidine.[1][2]
| Parameter | Condition |
| Column | Hypurity C8, 100 x 4.6 mm, 5 µm[1][4] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate Buffer (pH 4.5) (85:15, v/v)[1][4] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
2.1.3. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection.[1][2]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Moxonidine | m/z 242.05 → 206.1, 242.05 → 199.05[1][2] |
| This compound (IS) | m/z 246.05 → 210.1 (Predicted) |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 6 psi |
Bioequivalence Study Design
A typical bioequivalence study for moxonidine formulations follows a randomized, two-period, two-sequence, crossover design under fasting conditions.[5]
-
Study Population: Healthy adult male and/or female volunteers.
-
Treatments:
-
Test Formulation: Generic moxonidine tablet.
-
Reference Formulation: Innovator moxonidine tablet.
-
-
Washout Period: A sufficient washout period (e.g., 7 days) should be implemented between the two treatment periods.
-
Blood Sampling: Blood samples are collected at predefined time points post-dose (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC0-t, and AUC0-∞.[5]
Data Presentation
The following tables summarize key quantitative data for a typical moxonidine bioanalytical method and pharmacokinetic parameters from a bioequivalence study.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 5.004 - 10345.023 pg/mL in plasma | [1][2] |
| Lower Limit of Quantification (LLOQ) | 5.004 pg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (%) | 85 - 115% | |
| Recovery | > 40% | [4] |
Table 2: Pharmacokinetic Parameters of Moxonidine (0.2 mg oral dose)
| Parameter | Mean ± SD | Reference |
| Cmax (ng/mL) | 1.29 ± 0.32 | [6] |
| Tmax (h) | 0.74 ± 0.35 | [6] |
| AUC0-t (ng·h/mL) | Data not available | |
| AUC0-∞ (ng·h/mL) | Data not available | |
| t½ (h) | 2.12 ± 0.58 | [6] |
| Oral Clearance (CL/F) (mL/min) | 830 ± 171 | [6] |
Visualizations
Diagram 1: Bioanalytical Workflow for Moxonidine Quantification
Caption: Workflow for Moxonidine quantification in plasma.
Diagram 2: Bioequivalence Study Logical Flow
Caption: Logical flow of a moxonidine bioequivalence study.
References
- 1. rjptonline.org [rjptonline.org]
- 2. jchr.org [jchr.org]
- 3. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Pharmacokinetics of moxonidine after single and repeated daily doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Moxonidine-d4 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Moxonidine-d4 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of moxonidine. The inclusion of a stable isotope-labeled internal standard is critical for accurate and precise quantification of drug candidates and their metabolites in complex biological matrices.
Introduction to Moxonidine and the Role of Deuterated Internal Standards
Moxonidine is a second-generation, centrally acting antihypertensive agent that selectively binds to imidazoline I1 receptors. Understanding its metabolic fate is crucial for comprehensive safety and efficacy evaluation. Drug metabolism studies elucidate the pathways of biotransformation, identify metabolites, and provide essential data for pharmacokinetic modeling.
The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and reproducible results.
Metabolic Pathways of Moxonidine
Moxonidine undergoes both Phase I and Phase II metabolism in humans. The primary routes of biotransformation involve oxidation and conjugation.[2][3]
Phase I Metabolism:
-
Oxidation: The initial oxidative metabolism of moxonidine occurs on the methyl group of the pyrimidine ring or the imidazoline ring. This leads to the formation of several key metabolites:
The dehydrogenated moxonidine is a major urinary and circulating metabolite.[2][3]
Phase II Metabolism:
-
Conjugation: Moxonidine can also undergo Phase II metabolism, resulting in the formation of a cysteine conjugate.[2][3]
Parent moxonidine remains the most abundant component found in urine, indicating that a significant portion of the drug is excreted unchanged.[2][3]
Metabolic pathway of Moxonidine.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of moxonidine in humans and the relative abundance of its metabolites. The use of this compound as an internal standard in LC-MS/MS methods allows for the precise quantification necessary to generate such data.
Table 1: Pharmacokinetic Parameters of Moxonidine in Healthy Male Subjects (Single 0.2 mg Oral Dose)
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 1.29 | ± 0.32 |
| Tmax (hours) | 0.74 | ± 0.35 |
| t1/2 (hours) | 2.12 | ± 0.58 |
| Oral Clearance (CL/F) (mL/min) | 830 | ± 171 |
Data adapted from a study on the pharmacokinetics of moxonidine.[4]
Table 2: Major Metabolites of Moxonidine Identified in Human Urine
| Metabolite | Status |
| Dehydrogenated moxonidine | Major urinary and circulating metabolite |
| Hydroxymethyl moxonidine | Identified metabolite |
| Hydroxy moxonidine | Identified metabolite |
| Dihydroxy moxonidine | Identified metabolite |
| Cysteine conjugate | Identified metabolite |
Information compiled from metabolism and disposition studies.[2][3]
Experimental Protocols
Protocol for Quantification of Moxonidine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical bioanalytical method for the determination of moxonidine in human plasma.
4.1.1. Materials and Reagents
-
Moxonidine analytical standard
-
This compound internal standard (IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
4.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: Hypurity C8, 100 x 4.6 mm, 5 µm (or equivalent)[1]
4.1.3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of moxonidine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the moxonidine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Spiking: Spike blank human plasma with the working standard solutions to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.
4.1.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4.1.5. LC-MS/MS Conditions
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (e.g., 85:15 v/v).[1]
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Transitions (Multiple Reaction Monitoring - MRM):
-
Moxonidine: 242.05 → 206.1 and 242.05 → 199.05[1]
-
This compound: Adjust the precursor and product ions to account for the mass shift due to deuterium labeling (e.g., 246.05 → 210.1).
-
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of moxonidine after single and repeated daily doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Moxonidine-d4 in Preclinical Animal Studies
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent characterized by its high affinity for imidazoline I1 receptors and lower affinity for α2-adrenoceptors.[1][2][3][4] This selective action reduces sympathetic nervous system activity, leading to a decrease in blood pressure with a lower incidence of the sedative side effects associated with older centrally acting antihypertensives like clonidine.[2][3] In preclinical research, moxonidine has been investigated in various animal models to elucidate its therapeutic potential beyond hypertension, including its effects on insulin resistance, heart failure, and renal dysfunction.[5][6][7]
Moxonidine-d4, a deuterated isotopologue of moxonidine, serves as an essential tool in these studies, primarily as an internal standard for the accurate quantification of moxonidine concentrations in biological matrices such as plasma, urine, and tissue homogenates using techniques like liquid chromatography-mass spectrometry (LC-MS). The stable isotope label ensures that this compound has identical physicochemical properties to moxonidine, but is distinguishable by its mass, allowing for precise and reproducible measurements.
These application notes provide an overview of the preclinical applications of moxonidine and detail protocols for its use in animal studies, with a focus on hypertension and metabolic syndrome models.
Mechanism of Action
Moxonidine primarily exerts its antihypertensive effects through selective agonism of imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[2][3] Activation of these receptors leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1][2] Moxonidine's selectivity for I1 receptors over α2-adrenergic receptors contributes to its favorable side-effect profile, with less sedation and dry mouth compared to less selective agents.[2]
Beyond its central action, moxonidine has been shown to have beneficial effects on metabolic parameters, such as improving insulin sensitivity and glucose metabolism, which may be mediated by imidazoline I1 receptors in peripheral tissues.[2][4] It also has renal effects, including promoting natriuresis and reducing the activity of the renin-angiotensin system.[2][5]
Signaling Pathway of Moxonidine
Preclinical Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the effects of moxonidine in various animal models.
Table 1: Effects of Moxonidine on Hemodynamic Parameters in Hypertensive Rat Models
| Animal Model | Treatment Group | Dose (mg/kg/day) | Route | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |
| Spontaneously Hypertensive Obese Rats (SHROBs) | Control | - | Chow | 15 days | 187 ± 6 | - | [8] |
| Moxonidine | 4 | Chow | 15 days | 156 ± 5 | - | [8] | |
| Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | Moxonidine | 2 | Oral | Chronic | ↓ 7 ± 3% | ↓ 5 ± 1% | [9] |
| Moxonidine | 10 | Oral | Chronic | ↓ 21 ± 5% | ↓ 14 ± 5% | [9] | |
| Myocardial Infarction-Induced Heart Failure Rats | Control | - | - | 21 days | - | Increased | [10] |
| Moxonidine | 3 | Oral | 21 days | No significant effect | Decreased | [10] | |
| Moxonidine | 6 | Oral | 21 days | No significant effect | Decreased | [10] |
Table 2: Effects of Moxonidine on Metabolic Parameters in Insulin-Resistant Rat Models
| Animal Model | Treatment Group | Dose (mg/kg/day) | Route | Duration | Change in Fasting Plasma Insulin | Change in Fasting Free Fatty Acids | Change in Glucose Response (OGTT) | Reference |
| Obese Zucker Rats | Control | - | Gavage | 21 days | - | - | - | [6] |
| Moxonidine | 2 | Gavage | 21 days | No significant change | No significant change | No significant change | [6] | |
| Moxonidine | 6 | Gavage | 21 days | ↓ 17% | ↓ 36% | ↓ 47% | [6] | |
| Moxonidine | 10 | Gavage | 21 days | ↓ 19% | ↓ 28% | ↓ 67% | [6] |
Table 3: Pharmacokinetic Parameters of Moxonidine in Rats
| Parameter | Value | Route | Dose (mg/kg) | Reference |
| Oral Bioavailability | 5.1% | Oral | 0.3 | [11] |
| Elimination Half-life (t½) | 0.9 hours | IV | 0.3 | [11] |
| 1.1 hours | Oral | 0.3 | [11] | |
| Peak Plasma Concentration (Cmax) | 146.0 ng/mL | IV | 0.3 | [11] |
| 4.0 ng/mL | Oral | 0.3 | [11] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects of Moxonidine in Spontaneously Hypertensive Rats (SHRs)
Objective: To assess the dose-dependent effect of chronic oral administration of moxonidine on blood pressure and heart rate in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), male, 16-20 weeks old
-
Moxonidine
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment. Train the animals for blood pressure measurement to minimize stress-induced variations.
-
Baseline Measurements: Record baseline systolic blood pressure and heart rate for each animal for 3-5 consecutive days.
-
Group Allocation: Randomly assign animals to vehicle control and moxonidine treatment groups (e.g., 2 mg/kg and 10 mg/kg).
-
Drug Administration: Administer moxonidine or vehicle daily by oral gavage for the duration of the study (e.g., 4 weeks).[6]
-
Hemodynamic Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each group. Use appropriate statistical tests (e.g., ANOVA) to compare the treatment groups to the control group.
Protocol 2: Assessment of Moxonidine's Effects on Insulin Sensitivity in Obese Zucker Rats
Objective: To determine the effect of chronic moxonidine treatment on whole-body glucose tolerance and insulin sensitivity in a model of obesity and insulin resistance.
Materials:
-
Obese Zucker rats, male, 10-12 weeks old
-
Moxonidine
-
Vehicle
-
Oral gavage needles
-
Glucose solution (for oral glucose tolerance test - OGTT)
-
Glucometer and test strips
-
Blood collection supplies (for plasma insulin and free fatty acid analysis)
-
This compound (for use as an internal standard in pharmacokinetic analysis)
Procedure:
-
Acclimatization and Baseline: Acclimatize rats and record baseline body weight, fasting blood glucose, plasma insulin, and free fatty acids.
-
Group Allocation: Divide animals into vehicle control and moxonidine treatment groups (e.g., 2, 6, and 10 mg/kg/day).[6]
-
Drug Administration: Administer moxonidine or vehicle daily via oral gavage for 21 consecutive days.[6]
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the rats overnight (12-16 hours) before the test.
-
Administer a baseline oral dose of moxonidine or vehicle.
-
After 30-60 minutes, collect a baseline blood sample (t=0).
-
Administer an oral glucose load (e.g., 2 g/kg).
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations at each time point.
-
-
Plasma Analysis: At the end of the study, collect terminal blood samples to measure fasting plasma insulin and free fatty acids.
-
Pharmacokinetic Analysis (Optional): At selected time points, collect blood samples to determine plasma concentrations of moxonidine using an LC-MS method with this compound as the internal standard.
-
Data Analysis: Calculate the area under the curve (AUC) for the OGTT. Compare the AUC, fasting insulin, and free fatty acid levels between the groups using statistical analysis.
Experimental Workflow Diagram
Conclusion
Moxonidine has demonstrated significant therapeutic potential in a range of preclinical animal models, primarily through its unique mechanism of action as a selective imidazoline I1 receptor agonist. The protocols outlined above provide a framework for researchers to investigate its antihypertensive and metabolic effects. The use of this compound as an internal standard is crucial for obtaining reliable pharmacokinetic data, which is essential for understanding the drug's absorption, distribution, metabolism, and excretion, and for correlating its exposure with its pharmacological effects. These studies are vital for the continued exploration of moxonidine's therapeutic applications and for the development of novel treatments for cardiovascular and metabolic diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 3. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moxonidine - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive agent moxonidine enhances muscle glucose transport in insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moxonidine: some controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Effects of chronic administration of moxonidine in hypertensive rats SHR-SP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic administration of moxonidine suppresses sympathetic activation in a rat heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and disposition of moxonidine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moxonidine-d4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Moxonidine-d4 in various cell-based assays. This compound, a deuterated analog of the selective I1-imidazoline receptor agonist Moxonidine, serves as an invaluable tool in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard for quantitative bioanalysis.
Introduction
Moxonidine is a second-generation centrally acting antihypertensive agent that selectively targets the I1-imidazoline receptor with a lower affinity for the α2-adrenergic receptor.[1][2] This mechanism leads to a reduction in sympathetic nervous system activity and subsequent lowering of blood pressure.[1][3] Beyond its cardiovascular effects, moxonidine has been shown to influence insulin sensitivity, and cellular processes like apoptosis and signaling pathways involving MAP kinases.[1][4]
This compound, with its deuterium-labeled structure, is chemically identical to moxonidine but possesses a higher mass. This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, allowing for precise quantification of moxonidine in biological matrices. Furthermore, the deuterium substitution can alter the metabolic rate of the compound, a phenomenon known as the kinetic isotope effect, making this compound a useful tool for in vitro metabolic stability studies.
Key Applications in Cell-Based Assays:
-
Metabolic Stability Assessment: Determining the rate at which a compound is metabolized by liver cells (hepatocytes) is a critical step in drug discovery. This compound can be used alongside moxonidine in cell-based assays to compare their relative metabolic rates.
-
Internal Standard for Quantitative Analysis: In studies investigating the uptake, efflux, or mechanism of action of moxonidine in cell culture, this compound is the gold-standard internal standard for accurate quantification of moxonidine in cell lysates and culture media by LC-MS/MS.
-
Elucidation of Cellular Mechanisms: While this compound is primarily a tool for analytical purposes, understanding the cellular effects of the parent compound, moxonidine, is crucial. This document provides protocols for investigating moxonidine's impact on cell viability, apoptosis, and intracellular signaling pathways.
Signaling Pathways of Moxonidine
Moxonidine primarily acts on the I1-imidazoline receptor, but also has some activity on the α2-adrenergic receptor. The signaling cascades for these receptors are depicted below.
Protocol 1: In Vitro Metabolic Stability of Moxonidine and this compound in Hepatocytes
This protocol details a cell-based assay to determine the metabolic stability of moxonidine, using this compound as both a comparator and an internal standard for LC-MS/MS analysis.
Experimental Workflow
Materials
-
Hepatocytes (e.g., cryopreserved human hepatocytes or HepG2 cell line)
-
Cell culture medium (e.g., Williams' Medium E with supplements)
-
Moxonidine
-
This compound
-
LC-MS/MS grade solvents (acetonitrile, methanol, water, formic acid)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure
-
Cell Plating:
-
Thaw and plate hepatocytes in 96-well plates according to the supplier's instructions.
-
Allow cells to attach and form a monolayer (typically 24-48 hours).
-
-
Compound Incubation:
-
Prepare stock solutions of moxonidine and this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solutions in pre-warmed culture medium to the desired final concentration (e.g., 1 µM).
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium and/or the cell lysate.
-
For cell lysates, wash the cells with ice-cold PBS, then add a lysis buffer.
-
-
Sample Preparation for LC-MS/MS:
-
To the collected samples (medium or lysate), add 3 volumes of ice-cold acetonitrile containing an internal standard (if this compound is not already being used as such for the quantification of moxonidine).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Set up a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Optimize the mass spectrometer for the detection of moxonidine and this compound using multiple reaction monitoring (MRM).
-
Data Presentation
| Time (min) | Moxonidine Peak Area | This compound Peak Area | % Moxonidine Remaining |
| 0 | 1,200,000 | 1,250,000 | 100% |
| 15 | 1,050,000 | 1,245,000 | 87.5% |
| 30 | 890,000 | 1,255,000 | 74.2% |
| 60 | 650,000 | 1,240,000 | 54.2% |
| 120 | 380,000 | 1,260,000 | 31.7% |
| 240 | 150,000 | 1,250,000 | 12.5% |
Data are representative. The half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time.
Protocol 2: Apoptosis Detection by Annexin V Flow Cytometry
This protocol describes how to assess moxonidine-induced apoptosis in a selected cell line (e.g., MCF-7 breast cancer cells) using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Moxonidine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of moxonidine (e.g., 1 µM, 10 µM, 50 µM) for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate compensation settings for FITC and PI.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Moxonidine (1 µM) | 90.5 | 5.3 | 2.8 | 1.4 |
| Moxonidine (10 µM) | 75.8 | 15.6 | 6.3 | 2.3 |
| Moxonidine (50 µM) | 50.1 | 28.9 | 15.7 | 5.3 |
Protocol 3: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials
-
Cell line of interest
-
Complete cell culture medium
-
Moxonidine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of moxonidine concentrations for the desired time.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
Data Presentation
| Moxonidine Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.52 | 100 |
| 1 | 1.45 | 95.4 |
| 10 | 1.21 | 79.6 |
| 50 | 0.88 | 57.9 |
| 100 | 0.65 | 42.8 |
Protocol 4: Analysis of MAPK Signaling by Western Blot
This protocol outlines the steps to investigate the effect of moxonidine on the phosphorylation of key MAPK proteins like p38.
Materials
-
Cell line of interest
-
Complete cell culture medium
-
Moxonidine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure
-
Cell Treatment and Lysis:
-
Treat cells with moxonidine as described in previous protocols.
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Data Presentation
| Treatment | p-p38/total-p38 Ratio | Fold Change vs. Control |
| Control | 0.25 | 1.0 |
| Moxonidine (10 µM) | 0.68 | 2.72 |
Conclusion
This compound is a versatile tool for cell-based assays, primarily serving as an internal standard for accurate quantification of moxonidine and as a comparator in metabolic stability studies. The provided protocols offer a framework for investigating the metabolic fate and cellular effects of moxonidine, which can be adapted to specific research needs. Proper experimental design and data analysis are crucial for obtaining reliable and meaningful results.
References
Validating Analytical Methods for Moxonidine with Moxonidine-d4: A Detailed Application Note and Protocol
Introduction
Moxonidine is a centrally acting antihypertensive agent used in the management of mild to moderate essential hypertension. Accurate and reliable quantification of moxonidine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Moxonidine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog closely mimics the physicochemical properties of the analyte, compensating for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.
This application note provides a comprehensive protocol for the validation of an analytical method for the quantification of moxonidine in human plasma using this compound as an internal standard. The methodologies and validation parameters are based on established scientific principles and regulatory guidelines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of moxonidine and the general workflow for its bioanalytical quantification.
Caption: Mechanism of action of moxonidine.
Caption: General workflow for bioanalytical method validation.
Experimental Protocols
This section details the materials and methods for the quantification of moxonidine in plasma.
1. Materials and Reagents
-
Moxonidine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Stock and Working Solutions Preparation
-
Moxonidine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of moxonidine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the moxonidine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
The following table summarizes the optimized liquid chromatography and mass spectrometry parameters.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Hypurity C8, 100 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mmol Ammonium Acetate (75:25, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Moxonidine: 242.05 → 206.1, 242.05 → 199.05 This compound: 246.1 → 210.1, 246.1 → 203.1 |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 200 ms |
Method Validation
The analytical method should be validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
1. Selectivity The selectivity of the method is evaluated by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of moxonidine and this compound. The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for moxonidine and less than 5% for the internal standard.
2. Linearity and Range The linearity of the method is established by analyzing a series of calibration standards in duplicate. A calibration curve is constructed by plotting the peak area ratio of moxonidine to this compound against the nominal concentration of moxonidine. The curve should be fitted with a weighted (e.g., 1/x² or 1/x) linear regression.
| Parameter | Acceptance Criteria | Typical Range (pg/mL) |
| Correlation Coefficient (r²) | ≥ 0.99 | 5 - 10,000 |
| Calibration Standard Accuracy | Within ±15% of nominal value (±20% for LLOQ) | N/A |
3. Accuracy and Precision Accuracy and precision are determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).
| Parameter | Concentration Level | Acceptance Criteria (RSD% and Bias%) |
| Intra-day Precision | LLOQ, Low, Mid, High | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision | LLOQ, Low, Mid, High | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy | LLOQ, Low, Mid, High | Within ±15% of nominal (±20% for LLOQ) |
| Inter-day Accuracy | LLOQ, Low, Mid, High | Within ±15% of nominal (±20% for LLOQ) |
4. Recovery and Matrix Effect The extraction recovery of moxonidine and the matrix effect are assessed to ensure that the sample preparation process is efficient and that endogenous plasma components do not interfere with the ionization of the analyte and internal standard.
| Parameter | Acceptance Criteria |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect (IS Normalized) | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15% for at least 6 lots of matrix. |
5. Stability The stability of moxonidine in plasma is evaluated under various storage and handling conditions to ensure that the sample integrity is maintained throughout the analytical process.
| Stability Condition | Typical Storage Duration and Temperature | Acceptance Criteria (Mean concentration within ±15% of nominal) |
| Short-term (Bench-top) | 4 - 24 hours at room temperature | Within ±15% of initial concentration |
| Long-term | 1 - 3 months at -20°C or -80°C | Within ±15% of initial concentration |
| Freeze-thaw | 3 cycles | Within ±15% of initial concentration |
| Post-preparative | 24 - 48 hours in autosampler | Within ±15% of initial concentration |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of moxonidine in human plasma. The detailed protocol and validation parameters outlined in this application note serve as a comprehensive guide for researchers and drug development professionals to establish and validate a reliable bioanalytical method for moxonidine, ensuring data of high quality for pharmacokinetic and clinical studies.
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Sensitivity for Moxonidine-d4
Welcome to the technical support center for the mass spectrometry analysis of Moxonidine-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions.
Question: Why am I observing a weak or no signal for this compound?
Answer:
Poor signal intensity is a common issue in mass spectrometry analysis.[1] Several factors could be contributing to a weak or absent signal for this compound. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is properly tuned and calibrated.[1] For this compound, positive electrospray ionization (ESI) is recommended for optimal sensitivity.[2][3]
-
Suboptimal Ionization Source Parameters: The efficiency of ion generation is critical. Experiment with different ionization methods to enhance signal intensity.[1] Key ESI parameters to optimize include capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[4][5]
-
Sample Concentration: The concentration of your sample may be too low for detection or so high that it causes ion suppression.[1]
-
Inappropriate Mobile Phase: The composition of the mobile phase can significantly impact ionization efficiency. Ensure high-purity solvents and additives are used to avoid unwanted adduct formation and increased background noise.[6]
-
Hardware Issues: Check for leaks, blocked tubing, or a malfunctioning spray needle.[7][8]
Question: My signal for this compound is inconsistent and not reproducible. What could be the cause?
Answer:
Lack of reproducibility can stem from several factors, from sample preparation to instrument instability.
Potential Causes and Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent results.[9][10] Improving sample clean-up procedures, such as using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help minimize matrix effects.
-
Internal Standard Issues: A suitable internal standard is crucial for correcting for variability. If you are using an internal standard, ensure it co-elutes with this compound and is not affected by matrix components differently.[11]
-
Instrument Instability: Fluctuations in temperature, gas pressure, or voltage can lead to inconsistent signal. Allow the instrument to stabilize before running your samples.
-
Sample Degradation: Ensure that your samples are stored properly and have not degraded over time.[7]
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for this compound analysis?
A1: Based on published methods for moxonidine, the following parameters can be used as a starting point for optimizing this compound analysis. Note that the precursor ion mass for this compound will be higher than that of moxonidine.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI)[2][3] |
| Precursor Ion (Q1) | m/z 246.1 (for this compound) |
| Product Ions (Q3) | m/z 210.1, m/z 203.1 (predicted for this compound) |
| Internal Standard | Clonidine[3][12] |
| IS Precursor Ion (Q1) | m/z 230.1[2][3] |
| IS Product Ion (Q3) | m/z 213.1[2][3] |
Q2: How can I optimize the collision energy for this compound fragmentation?
A2: Collision energy is a critical parameter that needs to be optimized for each specific precursor-product ion transition.[13] A good starting point is to perform a collision energy ramping experiment. This involves infusing a solution of this compound directly into the mass spectrometer and systematically increasing the collision energy while monitoring the intensity of the product ions. The optimal collision energy will be the value that produces the highest intensity for the desired product ions.[14][15]
Q3: What type of liquid chromatography (LC) conditions are recommended for this compound analysis?
A3: A reverse-phase C8 or C18 column is typically used for the separation of moxonidine.[2][3][12] The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium acetate.[2][3][12]
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Hypurity C8, 100 x 4.6 mm[3] | Lichrospher ODS (5 µm), 250 x 4.6 mm[12] |
| Mobile Phase | Acetonitrile: 10mM Ammonium Acetate (85:15)[3] | Methanol: 10mM Ammonium Acetate (80:20)[12] |
| Flow Rate | Not specified | Not specified |
Q4: What are matrix effects and how can I minimize them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix.[9][10] This can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of your results.[16] To minimize matrix effects:
-
Improve Sample Preparation: Utilize more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, if available, is ideal as it will have very similar physicochemical properties to the analyte and will be similarly affected by matrix effects.[11]
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound in Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., Clonidine in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Use a C8 or C18 column with a gradient elution of acetonitrile and ammonium acetate buffer.
-
Set the mass spectrometer to positive ESI mode and monitor the appropriate precursor and product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting poor signal intensity for this compound.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. jchr.org [jchr.org]
- 3. rjptonline.org [rjptonline.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing isotopic interference between Moxonidine and Moxonidine-d4
Technical Support Center: Moxonidine Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Moxonidine-d4 as an internal standard for the quantification of Moxonidine in biological matrices by LC-MS/MS. It provides troubleshooting advice and frequently asked questions to address the common challenge of isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference between Moxonidine and this compound?
A1: Isotopic interference, or crosstalk, occurs when the signal from the analyte (Moxonidine) is detected in the mass channel of the internal standard (this compound), or vice versa.[1][2] This can be caused by the natural abundance of isotopes in Moxonidine contributing to the signal at the mass of this compound, or by the presence of unlabeled Moxonidine as an impurity in the this compound standard.[3][4]
Q2: Why is it important to address this interference?
A2: Unaddressed isotopic interference can lead to inaccurate quantification of Moxonidine. It can compromise the linearity of the calibration curve, and affect the accuracy and precision of the bioanalytical method, potentially leading to erroneous pharmacokinetic and toxicokinetic data.[1][5]
Q3: What are the primary causes of isotopic interference in this assay?
A3: The main causes are:
-
Natural Isotope Abundance: The molecular formula of Moxonidine (C9H12ClN5O) contains carbon-13, which can contribute to a signal at M+4, interfering with the this compound signal.
-
Isotopic Purity of the Internal Standard: The this compound reference material may contain a small percentage of unlabeled Moxonidine.[3][4]
-
In-source Fragmentation: Fragmentation of either the analyte or the internal standard within the ion source of the mass spectrometer can generate ions that interfere with the other's detection.
Q4: How can I check for isotopic interference in my method?
A4: To check for interference, you can perform the following experiments:
-
Inject a high concentration solution of Moxonidine and monitor the MRM transition for this compound.
-
Inject a solution of the this compound internal standard and monitor the MRM transition for Moxonidine. The presence of a peak in either of these experiments indicates interference.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating isotopic interference between Moxonidine and this compound.
Step 1: Assess the Contribution of Each Compound
Issue: Inaccurate quantification at the lower limit of quantification (LLOQ) or at high concentrations.
Troubleshooting Steps:
-
Analyze Analyte Contribution to IS:
-
Prepare a solution of Moxonidine at the highest concentration of your calibration curve (ULOQ).
-
Acquire data monitoring only the MRM transition for this compound.
-
If a significant peak is observed, there is crosstalk from the analyte to the internal standard.
-
-
Analyze IS Contribution to Analyte:
-
Prepare a solution of this compound at the working concentration used in your assay.
-
Acquire data monitoring only the MRM transition for Moxonidine.
-
A peak here indicates the presence of unlabeled Moxonidine in your internal standard.
-
Step 2: Method Optimization to Reduce Interference
If interference is confirmed, the following steps can be taken to minimize its impact:
-
Chromatographic Separation:
-
While complete separation of Moxonidine and this compound is generally not feasible due to their identical chemical properties, optimizing the chromatography can help separate them from other matrix components that might exacerbate the issue.
-
-
Mass Spectrometry Parameter Optimization:
-
Select Different MRM Transitions: If possible, select precursor-product ion transitions for both Moxonidine and this compound that are unique and less prone to interference.
-
Adjust Collision Energy: Optimize collision energies for each transition to maximize the signal of the target fragment ion while minimizing the formation of interfering ions.
-
-
Internal Standard Concentration:
-
Reduce the concentration of the this compound internal standard. This can minimize its contribution to the analyte signal, but care must be taken to ensure the IS response is still sufficient for accurate quantification across the entire calibration range.
-
-
Mathematical Correction:
-
If the interference is consistent and well-characterized, it may be possible to apply a mathematical correction to the data. However, this should be a last resort and must be thoroughly validated.
-
Quantitative Data
The following tables provide typical parameters for an LC-MS/MS method for the quantification of Moxonidine.
Table 1: Mass Spectrometry Parameters
| Parameter | Moxonidine | This compound (Internal Standard) |
| Precursor Ion (m/z) | 242.1 | 246.1 |
| Product Ion (m/z) | 206.1 | 210.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Ionization Mode | ESI Positive | ESI Positive |
Table 2: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Retention Time | ~1.8 minutes |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (e.g., 50 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a stock solution of Moxonidine in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions from the stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Spike the appropriate amount of each working solution into blank plasma to create calibration standards ranging from, for example, 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving isotopic interference.
Moxonidine primarily acts as a selective agonist at imidazoline I1 receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[6][7][8] This action inhibits sympathetic outflow from the central nervous system, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[6] It has a lower affinity for α2-adrenergic receptors compared to older centrally acting antihypertensives like clonidine, which is associated with a more favorable side-effect profile, particularly less sedation and dry mouth.[6]
Caption: Simplified signaling pathway of Moxonidine's antihypertensive action.
References
- 1. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. simbecorion.com [simbecorion.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 7. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve chromatographic co-elution with Moxonidine-d4
Welcome to the technical support center for chromatographic analysis involving Moxonidine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on chromatographic co-elution.
Troubleshooting Guide: Resolving Co-elution with this compound
Co-elution of the deuterated internal standard, this compound, with the analyte or other matrix components is a critical issue that can compromise the accuracy and reliability of quantitative bioanalysis. This guide provides a systematic approach to diagnosing and resolving such challenges.
Problem: Poor resolution or co-elution between Moxonidine and this compound.
This can manifest as peak fronting, tailing, splitting, or a complete overlap of the analyte and internal standard peaks.
Initial Assessment Workflow
Caption: A logical workflow for troubleshooting co-elution issues with this compound.
FAQs: Addressing Specific Co-elution Scenarios
Q1: Why is my this compound eluting at a slightly different retention time than Moxonidine?
A1: This phenomenon is often attributed to the "chromatographic deuterium effect" or "isotope effect". The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of the molecule, such as its lipophilicity and the strength of its interactions with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2]
Q2: I am observing peak fronting for both Moxonidine and this compound. What could be the cause?
A2: Peak fronting for both analyte and internal standard often points to a few common issues:
-
Sample Overload: The concentration of the analyte and/or internal standard in the injected sample may be too high for the column's capacity.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analytes to move through the column too quickly at the beginning, resulting in a distorted peak shape.[3]
-
Column Degradation: Over time, the column packing can degrade, leading to poor peak shapes.
Q3: My peaks for Moxonidine and this compound are splitting. What should I investigate?
A3: Peak splitting can be caused by several factors:
-
Partially Blocked Frit: The inlet frit of the column may be partially clogged with particulate matter from the sample or mobile phase.
-
Column Void: A void may have formed at the head of the column.
-
Injection Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection depth, can lead to split peaks.[4]
-
Co-elution with an Interfering Compound: The peak splitting might not be a true split but rather the partial separation of your analyte or internal standard from a closely eluting interference.[5]
Q4: How can I confirm if I have a co-elution problem?
A4: If you are using a mass spectrometer (MS) detector, you can assess peak purity by examining the mass spectra across the entire peak. If the spectra change across the peak, it indicates the presence of more than one compound.[5] For UV detectors, a diode array detector (DAD) can perform a similar peak purity analysis by comparing UV spectra across the peak.
Experimental Protocols for Resolving Co-elution
Here are detailed methodologies to address co-elution between Moxonidine and this compound.
Protocol 1: Mobile Phase Optimization (HILIC)
Moxonidine is a polar basic compound, making Hydrophilic Interaction Liquid Chromatography (HILIC) a suitable separation technique.[6]
Objective: To improve the separation of Moxonidine and this compound by modifying the mobile phase composition.
Materials:
-
HILIC column (e.g., silica, amide, or zwitterionic phase)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium formate or ammonium acetate, LC-MS grade
-
Formic acid or acetic acid, LC-MS grade
Procedure:
-
Establish a Baseline Method:
-
Column: Zorbax RX-SIL, 250 mm × 4.6 mm, 5 µm[6]
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Systematically Vary Mobile Phase Parameters:
-
pH Adjustment: Prepare mobile phase A with different pH values (e.g., 2.8, 3.2, 3.5). The ionization state of moxonidine, a basic compound, is highly dependent on pH, which can significantly alter its retention and selectivity.[7]
-
Organic Solvent Ratio: Modify the gradient profile. A shallower gradient (a slower decrease in the percentage of acetonitrile) can often improve the resolution of closely eluting compounds.
-
Buffer Concentration: Vary the concentration of ammonium formate (e.g., 5 mM, 20 mM). Buffer concentration can influence peak shape and retention.
-
Mobile Phase Additives: The addition of small amounts of acidic or basic modifiers can alter the selectivity of the separation.[8]
-
Data Analysis:
-
Monitor the resolution, peak shape, and retention times of Moxonidine and this compound for each condition.
-
Tabulate the results to identify the optimal mobile phase composition.
Protocol 2: Stationary Phase Evaluation
If mobile phase optimization does not provide adequate resolution, changing the stationary phase is the next logical step.
Objective: To evaluate different HILIC stationary phases for the separation of Moxonidine and this compound.
Procedure:
-
Select a range of HILIC columns with different chemistries:
-
Screen each column using the optimized mobile phase from Protocol 1.
-
Further optimize the mobile phase for the most promising column.
Data Analysis:
-
Compare the selectivity (α) and resolution (Rs) for Moxonidine and this compound on each column.
-
Select the column that provides the best separation and proceed with method validation.
Quantitative Data Summary
The following tables summarize typical starting conditions for Moxonidine analysis and the expected impact of parameter changes on chromatographic resolution.
Table 1: Example Chromatographic Conditions for Moxonidine Analysis
| Parameter | HILIC Method | Reversed-Phase Method |
| Column | Zorbax RX-SIL (250 x 4.6 mm, 5 µm)[6] | Hypurity C8 (100 x 4.6 mm)[11] |
| Mobile Phase A | 40 mM Ammonium formate, pH 2.8[6] | 10 mM Ammonium acetate |
| Mobile Phase B | Acetonitrile[6] | Acetonitrile |
| Gradient | 80% B (Isocratic)[6] | 75% B (Isocratic)[11] |
| Flow Rate | 1.0 mL/min[6] | Not Specified |
| Detection | UV at 255 nm[6] | MS/MS |
Table 2: Troubleshooting Guide for Co-elution of this compound
| Parameter to Modify | Expected Effect on Separation | Recommended Action |
| Mobile Phase pH | Significant impact on retention and selectivity of basic compounds.[7] | Adjust pH in small increments (± 0.2 units) around the initial value. |
| Organic Solvent % | Decreasing organic content in RP-HPLC increases retention; in HILIC, increasing aqueous content increases retention. | Modify the gradient slope or switch to isocratic elution. |
| Column Chemistry | Different stationary phases offer different selectivities. | Screen columns with different functionalities (e.g., C18, Phenyl, Amide, Zwitterionic). |
| Temperature | Increasing temperature generally decreases retention and can improve peak shape. | Increase column temperature in 5 °C increments. |
| Mobile Phase Additives | Can improve peak shape and alter selectivity.[8] | Add low concentrations of formic acid, acetic acid, or their ammonium salts. |
Visualizing the Troubleshooting Process
Caption: A flowchart illustrating the pathways to resolve co-elution of Moxonidine and this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. mz-at.de [mz-at.de]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jchr.org [jchr.org]
Technical Support Center: Moxonidine-d4 Instrumentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Moxonidine-d4. The information is presented in a question-and-answer format to directly address common issues encountered during the calibration of instrument response for this compound, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent or Drifting this compound (Internal Standard) Response
Question: My this compound internal standard (IS) response is highly variable between injections, or I'm observing a consistent drift (upwards or downwards) throughout the analytical run. What are the potential causes and how can I fix this?
Answer: An inconsistent internal standard response can compromise the accuracy and reproducibility of your results. Here are the common causes and troubleshooting steps:
-
Improper Sample Preparation:
-
Inconsistent IS Spiking: Ensure the internal standard is added precisely and consistently to all samples, calibrators, and quality controls (QCs) at an early stage of the sample preparation process. Use a calibrated pipette and ensure complete mixing.
-
Variability in Extraction Recovery: If this compound and the analyte (Moxonidine) do not behave identically during sample extraction, their recoveries may differ, leading to inconsistent IS response. Re-evaluate your extraction method (e.g., liquid-liquid extraction or solid-phase extraction) for robustness.
-
Sample Stability: this compound may be degrading in the sample matrix or in the final extract. Assess the stability of this compound under the storage and analytical conditions.[1]
-
-
Chromatographic and Instrument Issues:
-
Autosampler Injection Volume Variability: Check the autosampler for any leaks or bubbles in the syringe, which can lead to inconsistent injection volumes.
-
Ion Source Contamination: A dirty ion source can lead to a gradual decrease in signal intensity (drift) for both the analyte and the IS.[2] Clean the ion source according to the manufacturer's recommendations.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to variability.[3][4] A stable isotope-labeled internal standard like this compound is designed to compensate for matrix effects, but significant and variable matrix effects can still be a problem.[3] Consider improving sample cleanup or chromatographic separation to reduce matrix effects.[4]
-
Instrument Instability: General instrument instability can cause signal drift.[5] Allow the LC-MS/MS system to fully equilibrate before starting the analytical run.
-
-
Solution and Reagent Issues:
-
IS Solution Instability: The this compound stock or working solution may have degraded. Prepare fresh solutions and re-analyze. Information on the stability of similar compounds suggests that proper storage is crucial.[6][7]
-
Incompatible Solvents: Ensure the solvent used to dissolve the final extract is compatible with the mobile phase to prevent precipitation or poor peak shape.
-
Issue 2: Poor Peak Shape for Moxonidine and this compound
Question: I am observing tailing, fronting, or split peaks for Moxonidine and/or this compound. What could be causing this and how do I improve the peak shape?
Answer: Poor peak shape can affect the accuracy of integration and, consequently, the quantitative results. Here are the common causes and solutions:
-
Column-Related Issues:
-
Column Contamination: Residual matrix components or previously injected analytes can accumulate on the column, leading to peak tailing.[8] Flush the column with a strong solvent or, if necessary, replace it.
-
Column Void or Degradation: A void at the head of the column or degradation of the stationary phase can cause peak splitting or broadening.[9] This can be caused by pressure shocks or using a mobile phase with an inappropriate pH.[9]
-
Inappropriate Column Chemistry: Moxonidine is a basic compound.[3] Using a column that is not suitable for basic analytes can result in peak tailing due to secondary interactions with residual silanols. Consider using a column with end-capping or a different stationary phase chemistry.
-
-
Mobile Phase and Sample Solvent Issues:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Moxonidine. Adjust the mobile phase pH to ensure consistent ionization of the analyte.
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can lead to peak distortion, including fronting and splitting.[8] If possible, dissolve the sample in the initial mobile phase.
-
Buffer Precipitation: If using a buffer in the mobile phase, ensure it is soluble in the organic modifier to prevent precipitation, which can block the column and tubing, leading to peak distortion and high pressure.[9]
-
-
System and Method Issues:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening.[8] Use tubing with the smallest practical internal diameter and length.
-
Co-eluting Interferences: A co-eluting compound can interfere with the peak shape. Optimize the chromatographic method to improve the resolution between Moxonidine/Moxonidine-d4 and any interfering peaks.
-
Issue 3: Calibration Curve Fails to Meet Acceptance Criteria
Question: My calibration curve for Moxonidine is not linear, or the back-calculated concentrations of the calibrators are outside the acceptance criteria (e.g., ±15% of the nominal value, ±20% at the LLOQ). What should I do?
Answer: A reliable calibration curve is fundamental for accurate quantification. Here are the common reasons for calibration curve failure and how to address them:
-
Preparation of Standards:
-
Inaccurate Pipetting or Dilutions: Errors in the preparation of stock solutions or serial dilutions of the calibration standards are a common source of non-linearity. Carefully prepare fresh standards using calibrated pipettes.
-
Standard Degradation: The Moxonidine stock or working solutions may have degraded. Prepare fresh standards and store them under appropriate conditions.
-
-
Analytical Method Issues:
-
Inappropriate Weighting Factor: For a wide dynamic range, a simple linear regression (1/x⁰ weighting) may not be appropriate. Try using a weighted linear regression, such as 1/x or 1/x², to give less weight to the higher concentration standards which tend to have larger absolute errors.[3][10]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. If this is the case, you may need to narrow the calibration range or dilute your high concentration samples.
-
Interferences: The presence of interferences in the blank matrix used to prepare the calibrators can affect the accuracy at the lower end of the curve. Screen different batches of blank matrix to find a clean source.
-
-
Data Processing:
-
Incorrect Integration: Ensure that all peaks for the calibration standards are integrated correctly and consistently. Poor peak shape can make integration difficult and lead to inaccuracies.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Moxonidine and this compound?
A1: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is crucial for the selectivity and sensitivity of the LC-MS/MS method. Based on the literature, common transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Moxonidine | 242.1 - 242.2 | 206.1, 199.1 |
| This compound | 246.1 - 246.2 | 210.1, 203.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is essential to optimize these transitions on your specific mass spectrometer.
Q2: What is the recommended concentration for the this compound internal standard?
A2: The optimal concentration of the internal standard should be consistent across all samples and sufficient to provide a stable and reproducible signal. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. This ensures that the IS response is well above the limit of detection and not so high that it causes detector saturation.
Q3: How can I assess and minimize matrix effects in my Moxonidine assay?
A3: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can significantly impact the accuracy of LC-MS/MS assays.[4] Here's how to assess and minimize them:
-
Assessment:
-
Post-Column Infusion: Infuse a constant flow of Moxonidine and this compound solution into the MS while injecting an extracted blank matrix sample. Dips or peaks in the baseline at the retention time of the analytes indicate ion suppression or enhancement.
-
Post-Extraction Spike: Compare the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a clean solvent. A significant difference indicates the presence of matrix effects.
-
-
Minimization:
-
Improve Sample Cleanup: Use more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analytes from the matrix interferences.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Moxonidine and experiences similar matrix effects, thus compensating for them.[1]
-
Q4: What are the acceptance criteria for a calibration curve in a bioanalytical method?
A4: According to regulatory guidelines (e.g., FDA), the acceptance criteria for a calibration curve typically include:
-
Correlation Coefficient (r or r²): A correlation coefficient of >0.99 is generally expected.
-
Accuracy of Back-Calculated Concentrations: The concentration of each calibration standard, when back-calculated from the regression equation, should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[11]
-
Number of Standards: At least 75% of the non-zero calibration standards should meet the accuracy criteria.[11]
Experimental Protocols
LC-MS/MS Method for Quantification of Moxonidine in Human Plasma
This protocol is a general guideline based on published methods.[3][10][12] Optimization will be required for your specific instrumentation and application.
1. Preparation of Stock and Working Solutions:
-
Moxonidine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Moxonidine and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Moxonidine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound by diluting the stock solution in the same diluent.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike appropriate amounts of the Moxonidine working solutions into blank human plasma to prepare calibration standards at concentrations ranging from approximately 5 pg/mL to 10,000 pg/mL.[3][10]
-
Prepare QCs at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge (e.g., C8 or a mixed-mode cation exchange).
-
Wash the cartridge with an appropriate solvent (e.g., 1 mL of water followed by 1 mL of 20% methanol in water).
-
Elute the analytes with an appropriate elution solvent (e.g., 1 mL of mobile phase).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C8 or C18 column (e.g., Hypurity C8, 100 x 4.6 mm, 5 µm).[3][10]
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer in an isocratic or gradient elution. A typical ratio is Acetonitrile:Buffer (85:15, v/v).[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[3][10]
-
MRM Transitions: As listed in the FAQ section.
Visualizations
Caption: Experimental workflow for Moxonidine quantification.
Caption: Troubleshooting decision tree for instrument response.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. zefsci.com [zefsci.com]
- 3. rjptonline.org [rjptonline.org]
- 4. eijppr.com [eijppr.com]
- 5. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. jchr.org [jchr.org]
- 11. pmda.go.jp [pmda.go.jp]
- 12. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression of Moxonidine-d4 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the Moxonidine-d4 signal in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs in LC-MS/MS analysis when components of the sample matrix, other than the analyte of interest, interfere with the ionization of the target analyte.[1][2] This interference reduces the analyte's signal intensity, leading to decreased sensitivity, accuracy, and reproducibility of the quantitative analysis.[1][3][4] For this compound, which is often used as an internal standard for the quantification of Moxonidine, ion suppression can lead to inaccurate measurements of the active drug concentration.
Q2: What are the common causes of ion suppression in LC-MS/MS?
A2: Ion suppression can be caused by a variety of endogenous and exogenous substances present in the sample matrix.[3] Common causes include:
-
Endogenous matrix components: Salts, proteins, lipids (especially phospholipids), and metabolites that co-elute with the analyte.[1][5]
-
Exogenous substances: Mobile phase additives, ion-pairing agents, and contaminants from sample collection and preparation materials (e.g., plasticizers).[3][4]
-
High analyte concentration: At high concentrations, the analyte itself can saturate the electrospray ionization (ESI) process, leading to a non-linear response and suppression.[3][4]
Q3: How can I assess if ion suppression is affecting my this compound signal?
A3: A common method to assess ion suppression is the post-column infusion experiment.[3] In this experiment, a constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Q4: Why is a stable isotope-labeled internal standard like this compound used?
A4: Stable isotope-labeled internal standards (SIL-IS) are the preferred choice for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[1] This means that this compound will co-elute with Moxonidine and experience similar degrees of ion suppression.[1] By using the ratio of the analyte signal to the internal standard signal, the effects of ion suppression can be compensated for, leading to more accurate and precise quantification.[1][6]
Troubleshooting Guide
Issue 1: Low this compound signal intensity.
Q: My this compound signal is consistently low, even in clean samples. What should I check?
A:
-
MS Parameter Optimization: Ensure that the mass spectrometer parameters are optimized for this compound. This includes optimizing the spray voltage, gas flows (nebulizing and drying gas), and ion transfer optics.
-
Solution Integrity: Verify the concentration and integrity of your this compound stock and working solutions. Degradation or incorrect preparation can lead to a weak signal.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For basic compounds like Moxonidine, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium acetate) can improve protonation and enhance the signal in positive ion mode.[7][8]
Issue 2: High variability in this compound signal between samples.
Q: I am observing significant variation in the this compound peak area across different samples from the same batch. What could be the cause?
A:
-
Inconsistent Sample Preparation: Variability in the efficiency of your sample preparation method can lead to differing levels of matrix components in each sample, causing inconsistent ion suppression.[9] Ensure your sample preparation protocol is well-controlled and reproducible.
-
Matrix Effects: Even with a robust sample preparation method, biological samples can have inherent variability. The presence of co-eluting endogenous compounds can differ from sample to sample, leading to variable ion suppression.[1]
-
Chromatographic Separation: Poor chromatographic resolution between this compound and interfering matrix components can lead to inconsistent ion suppression. Optimizing the chromatographic method to better separate these components is crucial.[1]
Issue 3: Poor peak shape for this compound.
Q: The chromatographic peak for this compound is broad or tailing. How can I improve it?
A:
-
Column Choice: Ensure you are using an appropriate column. For a basic compound like Moxonidine, a C8 or C18 column is often used.[7][8][10]
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of basic compounds. Using a mobile phase with a suitable buffer (e.g., ammonium acetate) can improve peak symmetry.[7][8]
-
Flow Rate and Gradient: Optimize the flow rate and gradient profile to ensure adequate separation and sharp peaks.
Experimental Protocols and Data
Table 1: Comparison of Sample Preparation Techniques for Moxonidine Analysis in Plasma
| Sample Preparation Technique | General Procedure | Advantages | Disadvantages | Expected Matrix Effect Reduction |
| Protein Precipitation (PPT) | Plasma is mixed with a cold organic solvent (e.g., acetonitrile) to precipitate proteins. After centrifugation, the supernatant is analyzed.[11] | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other endogenous components, leading to significant matrix effects.[9] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | The aqueous sample is extracted with an immiscible organic solvent (e.g., ethyl acetate). The organic layer containing the analyte is then evaporated and reconstituted.[10][12] | Cleaner extracts than PPT, removing many polar interferences. | Can be labor-intensive and may have lower analyte recovery. | Moderate to High |
| Solid-Phase Extraction (SPE) | The sample is loaded onto a cartridge containing a solid sorbent. Interfering compounds are washed away, and the analyte is then eluted with a suitable solvent.[13] | Provides the cleanest extracts by effectively removing salts, proteins, and phospholipids.[1][9] | More complex and expensive than PPT or LLE. | High |
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C8 or C18, ≤ 5 µm particle size | Provides good retention and separation for Moxonidine.[7][8][10] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Acidic modifier promotes protonation and improves signal in positive ion mode.[7][8] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | Optimized to separate Moxonidine from early-eluting matrix components | A well-optimized gradient is crucial for minimizing co-elution and ion suppression.[14] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Moxonidine is a basic compound that readily forms positive ions.[7][8] |
| MS/MS Transition | Precursor ion (Q1) to a specific product ion (Q3) | Specific to this compound, requires optimization. |
Visualizations
Caption: Workflow for troubleshooting ion suppression of the this compound signal.
Caption: Recommended sample preparation workflow for this compound analysis in plasma/serum.
References
- 1. longdom.org [longdom.org]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jchr.org [jchr.org]
- 8. rjptonline.org [rjptonline.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. waters.com [waters.com]
Best practices for storage and handling of Moxonidine-d4 to prevent degradation.
This technical support center provides best practices for the storage and handling of Moxonidine-d4 to ensure its stability and prevent degradation. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Issue: Unexpected Degradation of this compound in an Experiment
An experimental workflow to troubleshoot unexpected degradation is outlined below.
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Frequently Asked Questions (FAQs)
Storage
-
Q1: What is the recommended storage temperature for this compound? A1: The recommended storage temperature for this compound is in a refrigerator at 2-8°C.[1] For general, non-deuterated Moxonidine, storage in a cool, dark place is advised, with some pharmaceutical preparations specifying not to store above 30°C.[2][3] Research-grade Moxonidine may be stored at -20°C.[4] Always refer to the supplier's specific instructions.
-
Q2: Should this compound be protected from light? A2: Yes, it is recommended to store this compound in a dark place to prevent potential photodegradation.[2]
-
Q3: What is the shelf life of this compound? A3: The shelf life of this compound is lot-specific and should be found on the certificate of analysis provided by the supplier. For pharmaceutical tablets of Moxonidine, a shelf life of 2 years has been noted.[3]
Handling
-
Q4: What are the general safety precautions for handling this compound? A4: When handling this compound, it is important to avoid dust formation.[5] Use of personal protective equipment, such as gloves and a self-contained breathing apparatus, is recommended.[2][5] Ensure good ventilation and wash hands thoroughly after handling.
-
Q5: Is this compound soluble in water? A5: Moxonidine (the non-deuterated form) is soluble in water.[2]
-
Q6: Can this compound be taken with food? A6: While this compound is intended for research use only, studies on the non-deuterated form indicate that its pharmacokinetics are not affected by food.[3][6]
Degradation
-
Q7: At what temperature does this compound begin to degrade? A7: While specific thermal stability data for this compound is not readily available, studies on the non-deuterated form (Moxonidine) show it has good thermal stability and does not experience mass loss until heated above 173°C.[7] The degradation process consists of several steps at higher temperatures.[7]
-
Q8: Do excipients affect the stability of Moxonidine? A8: Yes, studies have shown that excipients can have a stabilizing effect on Moxonidine, increasing the activation energy required for degradation.[7][8]
-
Q9: What are the known degradation pathways for Moxonidine? A9: The primary documented degradation pathway is thermal decomposition at high temperatures.[7] While not explicitly detailed, the recommendation to store in a dark place suggests that photodegradation is also a potential concern.[2]
Storage Condition Summary
| Parameter | Recommendation | Source(s) |
| Temperature | 2-8°C (Refrigerator) for this compound | [1] |
| Cool, dark place for Moxonidine | [2] | |
| Do not store above 30°C for Moxonidine tablets | [3] | |
| -20°C for research-grade Moxonidine | [4] | |
| Light Exposure | Store in a dark place | [2] |
| Humidity | No specific data available, standard laboratory practices for hygroscopic compounds should be considered. |
Experimental Protocol: Thermal Stability Analysis of Moxonidine
The following is a summary of the methodology used in a study to determine the thermal stability of Moxonidine. This can be adapted for this compound.
Objective: To investigate the thermal stability and degradation kinetics of Moxonidine using thermogravimetric analysis (TG/DTG) and differential scanning calorimetry (DSC).
Instrumentation:
-
Simultaneous thermal analyzer (e.g., STA 449 F1 Jupiter, Netzsch)
Methodology:
-
Sample Preparation: A precise amount of Moxonidine (e.g., 5 mg) is weighed into an open alumina crucible.
-
Analysis Conditions:
-
Atmosphere: Dynamic air atmosphere (e.g., 50 mL/min).
-
Temperature Program: Heating from ambient temperature to a specified upper limit (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: The instrument records the sample mass change (TG), the rate of mass change (DTG), and the heat flow (DSC or HF) as a function of temperature.
-
Data Analysis:
-
The TG curve is analyzed to determine the temperatures at which mass loss occurs.
-
The DTG curve helps to identify the temperatures of maximum degradation rates.
-
The DSC/HF curve indicates endothermic or exothermic events associated with degradation.
-
Kinetic analysis can be performed using methods such as ASTM E698 or isoconversional methods (e.g., Flynn-Wall-Ozawa) to determine the activation energy of degradation.[7]
-
Expected Results for Moxonidine (non-deuterated):
-
No significant mass loss is expected below 173°C.[7]
-
Multiple degradation steps are observed at temperatures above 173°C.[7]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Moxonidine(75438-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. raybiotech.com [raybiotech.com]
- 5. scribd.com [scribd.com]
- 6. best.barnsleyccg.nhs.uk [best.barnsleyccg.nhs.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Adjusting HPLC gradient for better separation of Moxonidine and Moxonidine-d4
Technical Support Center: Moxonidine and Moxonidine-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of Moxonidine and its deuterated internal standard, this compound.
Troubleshooting Guide: Improving Separation of Moxonidine and this compound
Poor resolution between an analyte and its deuterated internal standard is a common challenge in LC-MS/MS analysis. This guide provides a systematic approach to troubleshoot and optimize your HPLC gradient for better separation.
Question: My Moxonidine and this compound peaks are co-eluting or have poor resolution. What steps can I take to improve their separation?
Answer:
Co-elution of Moxonidine and its deuterated analog, this compound, can compromise the accuracy and precision of your quantitative analysis. The following steps provide a systematic approach to improve their chromatographic separation.
1. Adjust the Gradient Slope:
A shallower gradient can increase the separation between closely eluting peaks.[1][2][3]
-
Initial Approach: If your current gradient is steep (e.g., a rapid increase in organic solvent), try reducing the rate of change in the mobile phase composition around the elution time of your analytes.
-
Actionable Step: Decrease the percentage of organic solvent change per minute. For instance, if your gradient ramps from 20% to 80% organic in 5 minutes, try extending that ramp to 10 minutes.
2. Modify the Mobile Phase Composition:
Altering the mobile phase can significantly impact selectivity.
-
Organic Solvent: If you are using acetonitrile, consider switching to methanol or a combination of both. The different selectivities of these solvents can alter the retention characteristics of your analytes.
-
Aqueous Phase pH: The pH of the aqueous mobile phase can affect the ionization state of Moxonidine, which is a weak base.[4] Adjusting the pH might change its interaction with the stationary phase and improve separation. A buffer is recommended to maintain a stable pH.[1][5]
-
Additives/Buffers: The use of volatile buffers like ammonium formate or ammonium acetate is common in LC-MS/MS applications and can influence peak shape and retention.[6][7][8] Experiment with different buffer concentrations (e.g., 10-20 mM).
3. Optimize the Column Temperature:
Temperature can influence selectivity and peak shape.
-
Actionable Step: If you are running at ambient temperature, try using a column oven and systematically evaluate temperatures between 25°C and 40°C. Increased temperature generally leads to sharper peaks and shorter retention times but can also alter selectivity.
4. Evaluate Different Stationary Phases:
If the above adjustments do not provide adequate separation, the column chemistry may not be suitable.
-
Actionable Step: Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.
5. Reduce Extra-Column Volume:
Excessive volume between the injector and the detector can lead to peak broadening and decreased resolution.
-
Actionable Step: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.
The following diagram illustrates a logical workflow for troubleshooting poor separation of Moxonidine and this compound.
Caption: Troubleshooting workflow for improving the separation of Moxonidine and this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it important to separate Moxonidine from this compound?
A1: While mass spectrometry can differentiate between the two compounds based on their mass-to-charge ratio, co-elution can lead to ion suppression or enhancement effects. This can negatively impact the accuracy and reproducibility of the quantification. Good chromatographic separation minimizes these matrix effects.
Q2: What type of HPLC column is typically used for Moxonidine analysis?
A2: Reversed-phase columns, such as C18 and C8, are commonly used for the analysis of Moxonidine.[8][9][10][11] The choice between them depends on the specific mobile phase and desired retention characteristics.
Q3: What are common mobile phases for Moxonidine analysis?
A3: Typical mobile phases consist of a mixture of an aqueous buffer and an organic solvent.[8] Acetonitrile and methanol are common organic modifiers, while ammonium acetate or ammonium formate buffers are frequently used for the aqueous component, especially for LC-MS/MS applications.[7][8][12]
Q4: Can I run Moxonidine analysis in isocratic mode?
A4: Yes, isocratic methods have been developed for Moxonidine analysis, often for determining its content in pharmaceutical formulations.[10][13] However, for complex matrices like plasma and to achieve better separation from closely eluting compounds like an internal standard, a gradient elution is often preferred.[1]
Q5: What should I do if I observe peak tailing for Moxonidine?
A5: Peak tailing for a basic compound like Moxonidine can be due to interactions with acidic silanol groups on the silica-based column packing.[5] To mitigate this, ensure your mobile phase is adequately buffered. Adding a small amount of a competing base or using a modern, end-capped column can also help. Insufficient buffer concentration can also lead to peak tailing.[5]
Example Experimental Protocol
This protocol is a starting point for developing a robust HPLC method for the separation of Moxonidine and this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Zorbax RX-SIL, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 40 mM Ammonium formate buffer, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-12.1 min: 80-20% B; 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 255 nm or MS/MS detection |
Note: For LC-MS/MS analysis, ensure that the mobile phase composition and flow rate are compatible with your mass spectrometer's interface. A post-column split may be necessary.
This detailed guide should provide a solid foundation for troubleshooting and optimizing the separation of Moxonidine and this compound in your laboratory.
References
- 1. mastelf.com [mastelf.com]
- 2. How to Design a Gradient Program to Separate Closely Eluting Impurities — Step-by-Step Example [eureka.patsnap.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. mastelf.com [mastelf.com]
- 5. hplc.eu [hplc.eu]
- 6. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RP-HPLC Determination of Moxonidine Hydrochloride Tablets: Ingenta Connect [ingentaconnect.com]
- 10. HPLC Determination of Content and Content Uniformity of Moxonidin...: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. mdpi.com [mdpi.com]
Dealing with variability in Moxonidine-d4 internal standard response
Welcome to the technical support center for Moxonidine-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the variability of this compound as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Moxonidine, where four hydrogen atoms have been replaced with deuterium. It is considered the most appropriate type of internal standard for quantitative bioanalysis using mass spectrometry (LC-MS/MS).[1] This is because it has nearly identical physicochemical properties to Moxonidine, meaning it behaves similarly during sample extraction, chromatography, and ionization.[1] This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to more accurate and precise quantification of Moxonidine.[1]
Q2: What are the common causes of variability in the this compound internal standard (IS) response?
A2: Variability in the IS response can stem from several factors throughout the analytical workflow. Common causes include inconsistent sample extraction recovery, matrix effects leading to ion suppression or enhancement, issues with the stability of this compound in the biological matrix or prepared samples, and instrument-related problems such as fluctuations in the ion source or detector.[1] Human errors, such as inconsistent spiking of the IS, can also contribute significantly to variability.
Q3: What is a "matrix effect" and how can it affect my this compound signal?
A3: A matrix effect is the alteration of ionization efficiency for an analyte (and its internal standard) due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[2] These components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to a lower or higher signal, respectively.[2] Even with a deuterated internal standard, differential matrix effects can occur, where the matrix affects the analyte and IS to different extents.[3] This can be caused by slight differences in retention times between the analyte and the IS.[4]
Q4: Are there specific stability concerns for this compound?
A4: While specific stability data for this compound is not extensively published, the stability of Moxonidine itself can be influenced by factors like temperature, light, and pH.[5] It is crucial to evaluate the stability of this compound under the specific conditions of your experiment, including bench-top stability in the matrix, freeze-thaw stability, and autosampler stability. Degradation of the internal standard will lead to a decreased response and inaccurate quantification.
Q5: What are the regulatory expectations for internal standard response variability?
A5: Regulatory bodies like the FDA recommend monitoring the IS response during study sample analysis to identify systemic variability.[6] While there isn't a universally agreed-upon acceptance criterion for IS variability, significant deviations in the IS response of study samples compared to calibration standards and quality controls (QCs) warrant investigation to ensure data accuracy.[7][8] For example, some laboratories may investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and QCs.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to this compound response variability.
Problem 1: Inconsistent or Low IS Peak Area Across an Analytical Run
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Verify Pipetting: Ensure accurate and consistent addition of the this compound working solution to all samples, standards, and QCs. Use calibrated pipettes. - Thorough Mixing: Vortex samples thoroughly after adding the IS and during extraction steps to ensure homogeneity and consistent recovery. - Optimize Extraction: Re-evaluate the protein precipitation or liquid-liquid extraction protocol. Ensure the chosen solvent is optimal for Moxonidine.[9][10] |
| Matrix Effects | - Evaluate Different Matrices: Test at least six different lots of blank matrix to assess the variability of matrix effects.[8] - Improve Sample Cleanup: If protein precipitation is used, consider a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering components. - Chromatographic Separation: Modify the LC method to better separate this compound from co-eluting matrix components. Adjusting the gradient or changing the column may be necessary. |
| This compound Instability | - Conduct Stability Tests: Perform freeze-thaw, bench-top, and autosampler stability experiments to identify any degradation issues. - Protect from Light/Temperature: Store stock solutions, working solutions, and prepared samples under appropriate conditions (e.g., refrigerated, protected from light) if Moxonidine is found to be unstable. |
| Instrument Performance | - Check Ion Source: Clean the ion source components (e.g., spray needle, capillary) as they can become contaminated, leading to signal drift. - Verify Gas Flows and Voltages: Ensure that nebulizer gas, auxiliary gas, and ion source voltages are stable and at their optimal settings. - System Suitability: Inject a standard solution multiple times at the beginning of the run to confirm system stability and reproducibility. |
Problem 2: IS Response is Systematically Different in Study Samples Compared to Standards/QCs
| Potential Cause | Troubleshooting Steps |
| Different Matrix Composition | - Matrix Matching: If possible, prepare calibration standards and QCs in a matrix that is as similar as possible to the study samples. - Dilution: Diluting the samples with a suitable buffer or mobile phase can help minimize the impact of the matrix.[6] |
| Metabolite Interference | - Check for Cross-Talk: Moxonidine is metabolized to compounds like 4,5-dehydromoxonidine.[11] Ensure that none of these metabolites are interfering with the detection of this compound. This may require adjusting the mass transitions (MRM). |
| Ionization Competition | - Lower IS Concentration: High concentrations of the internal standard can sometimes compete with the analyte for ionization, especially if the analyte concentration is low. Evaluate if a lower, yet still detectable, IS concentration improves consistency. |
Problem 3: No IS Peak Detected or Very Low Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect MS/MS Parameters | - Verify Mass Transitions: Double-check the precursor and product ion m/z values for this compound. - Optimize Ionization Mode: Moxonidine is a basic compound and is typically analyzed in positive ion mode.[12][13] Confirm the correct polarity is being used. |
| Preparation Error | - Check IS Addition: Confirm that the internal standard was indeed added to the sample. Review batch records or preparation notes. - Stock Solution Integrity: Verify the concentration and integrity of the this compound stock and working solutions. They may have degraded or been prepared incorrectly. |
| Instrument Failure | - Injector Malfunction: Check for clogs or leaks in the autosampler and injection port. - Diverter Valve Issue: If a diverter valve is used, ensure it is switching correctly to direct the flow to the mass spectrometer at the appropriate time. |
Experimental Protocols
Example Protocol: Protein Precipitation for this compound in Human Plasma
This protocol is a general guideline for the extraction of Moxonidine and this compound from human plasma using protein precipitation, a common and rapid sample preparation technique.[9][14]
1. Materials:
-
Human plasma (with K2EDTA as anticoagulant)[12]
-
This compound working solution (e.g., 100 ng/mL in 50:50 methanol:water)
-
Precipitating solvent: Acetonitrile with 1% formic acid
-
Centrifuge capable of >10,000 x g
-
Vortex mixer
-
Calibrated pipettes
2. Procedure:
-
Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube (except for double blanks).
-
Vortex mix for 10-15 seconds.
-
Add 300 µL of the cold precipitating solvent (acetonitrile with 1% formic acid).
-
Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C (optional, for concentration).
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
Data Presentation
Table 1: Example Acceptance Criteria for Internal Standard Response
This table provides an example of how a laboratory might define acceptable IS response for an analytical run.
| Parameter | Acceptance Criterion | Rationale |
| IS Response in Standards/QCs | Coefficient of Variation (CV) ≤ 15% | Ensures consistency in sample preparation and instrument performance across the calibration curve. |
| IS Response in Study Samples | Within 50% to 150% of the mean IS response of the calibration standards and QCs.[1] | Identifies individual samples that may have been affected by significant matrix effects, extraction issues, or preparation errors. |
| Interference in Blank Samples | Response at the retention time of the IS should be ≤ 5% of the mean IS response in the LLOQ sample.[15] | Confirms the selectivity of the method and absence of significant interference from the matrix. |
Table 2: Troubleshooting Data Analysis
This table illustrates how to systematically analyze IS response data to pinpoint potential issues.
| Run # | Sample Type | Mean IS Peak Area | %CV of IS Peak Area | Observation | Potential Cause |
| Run 1 | Standards & QCs | 5,200,000 | 8.5% | Consistent response. | Normal operation. |
| Run 2 | Standards & QCs | 4,800,000 | 25.2% | High variability across all samples. | Inconsistent pipetting of IS or precipitating agent; instrument instability. |
| Run 3 | Study Samples | 2,100,000 | 12.0% | IS response is consistently ~40% of the response in standards/QCs. | Significant ion suppression in the study sample matrix. |
| Run 4 | Study Samples | Randomly variable | 45.0% | Sporadic high and low IS responses in a few samples. | Individual sample matrix effects; inconsistent extraction for specific samples. |
Visualizations
Moxonidine Signaling Pathway
Moxonidine primarily acts as a selective agonist for imidazoline I1 receptors in the central nervous system, which leads to a reduction in sympathetic outflow and a decrease in blood pressure.[16][17]
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation [mdpi.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. opentrons.com [opentrons.com]
- 10. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. jchr.org [jchr.org]
- 14. agilent.com [agilent.com]
- 15. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 16. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 17. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm the identity of the Moxonidine-d4 peak
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately identifying the Moxonidine-d4 peak during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a deuterated form of Moxonidine, a medication used to treat high blood pressure. In analytical chemistry, particularly in mass spectrometry-based methods, this compound is used as an internal standard. Because it has a higher mass than Moxonidine due to the deuterium atoms, it can be distinguished from the non-labeled compound in a mass spectrometer. Its chemical properties, however, are nearly identical, meaning it behaves similarly during sample preparation and chromatography. This allows for more accurate quantification of Moxonidine in a sample by correcting for variations in the analytical process.
Q2: What are the expected precursor and product ions for Moxonidine and this compound in LC-MS/MS analysis?
A2: For Moxonidine, the protonated molecule [M+H]⁺ is typically observed at a mass-to-charge ratio (m/z) of approximately 242.2.[1][2] Common product ions resulting from fragmentation are observed at m/z 206.1 and 199.05.[2] For this compound, the protonated molecule [M+H]⁺ is expected at approximately m/z 246.2, reflecting the addition of four deuterium atoms. The product ions would also be shifted by +4 mass units if the deuterium labels are on the fragmented portion of the molecule.
Q3: Can I expect the retention time of this compound to be the same as Moxonidine?
A3: Not necessarily. While deuterated standards are chemically very similar to their non-labeled counterparts, a slight difference in retention time can sometimes be observed in liquid chromatography. This is known as the "isotope effect." Often, the deuterated compound may elute slightly earlier than the non-deuterated compound. It is crucial to verify the retention time of your specific this compound standard.
Troubleshooting Guide
Issue: I am seeing a peak at the expected m/z for this compound, but I am not confident it is the correct peak.
This guide provides a stepwise approach to confirm the identity of your this compound peak.
Step 1: Verify Mass-to-Charge Ratio (m/z)
-
Action: Confirm that the observed precursor ion m/z is consistent with the theoretical mass of protonated this compound (C₉H₈D₄ClN₅O), which is approximately 246.7 g/mol .
-
Troubleshooting:
-
If the mass is incorrect, recalibrate your mass spectrometer.
-
Ensure you are using the correct molecular formula for this compound.
-
Step 2: Analyze the Fragmentation Pattern (MS/MS)
-
Action: Fragment the suspected this compound precursor ion and compare the resulting product ions to the expected fragmentation pattern. The fragmentation should be similar to that of unlabeled Moxonidine, with a mass shift for fragments containing the deuterium labels.
-
Troubleshooting:
-
If the fragmentation pattern is significantly different, it may indicate a co-eluting interference. Optimize your chromatographic separation to resolve the peaks.
-
If no fragmentation is observed, optimize your collision energy and other MS/MS parameters.
-
Step 3: Compare with Unlabeled Moxonidine
-
Action: Inject a standard of unlabeled Moxonidine under the same chromatographic conditions. The this compound peak should have a similar retention time and peak shape.
-
Troubleshooting:
-
If the retention times are vastly different, there may be an issue with your chromatographic method or the integrity of your standard.
-
A significant difference in peak shape could indicate matrix effects or sample degradation.
-
Step 4: Spike-in Experiment
-
Action: Prepare a sample containing your matrix and a known amount of unlabeled Moxonidine. Analyze this sample. Then, spike the same sample with a known amount of this compound and re-analyze. You should observe a new peak at the expected retention time and m/z for this compound, or an increase in the intensity of the existing peak if it was already present.
-
Troubleshooting:
-
If no change is observed, it's possible your instrument is not sensitive enough to detect the spiked amount, or there is significant ion suppression.
-
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Moxonidine | ~242.2 | ~206.1, ~199.05 |
| This compound | ~246.2 (predicted) | Expected to be shifted by +4 amu from Moxonidine fragments |
Experimental Protocol: Confirmation of this compound Peak Identity by LC-MS/MS
Objective: To confirm the identity of a chromatographic peak suspected to be this compound.
Materials:
-
Moxonidine analytical standard
-
This compound analytical standard
-
LC-MS/MS system with a C18 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Blank matrix (e.g., plasma, urine)
Methodology:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of Moxonidine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare working solutions of both standards at a concentration of 1 µg/mL in 50:50 water:acetonitrile.
-
-
LC-MS/MS Analysis of Individual Standards:
-
Inject the Moxonidine working solution and acquire data in full scan and product ion scan modes to determine its retention time and fragmentation pattern.
-
Inject the this compound working solution and acquire data in full scan and product ion scan modes to determine its retention time and fragmentation pattern.
-
-
Spike-in Experiment:
-
Prepare three sets of samples:
-
Set A: Blank matrix.
-
Set B: Blank matrix spiked with Moxonidine to a final concentration of 100 ng/mL.
-
Set C: Blank matrix spiked with both Moxonidine (100 ng/mL) and this compound (100 ng/mL).
-
-
Process the samples using your established extraction procedure.
-
Analyze the extracted samples by LC-MS/MS using a Multiple Reaction Monitoring (MRM) method with the transitions determined in step 2.
-
-
Data Analysis:
-
Compare the chromatograms from the three sets.
-
Confirm that the peak in Set C corresponding to the this compound transition has a similar retention time to the pure standard and is absent or at baseline level in Sets A and B.
-
Workflow for this compound Peak Confirmation
Caption: Workflow for the confirmation of the this compound peak identity.
References
Ensuring linearity of calibration curves with Moxonidine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Moxonidine-d4 as an internal standard in analytical assays. The focus is on ensuring the linearity of calibration curves for accurate and reliable quantification of Moxonidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Moxonidine, where four hydrogen atoms have been replaced with deuterium.[1][2][3] It is an ideal internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), because it shares very similar physicochemical properties with the unlabeled analyte (Moxonidine).[4] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
Q2: What are the common causes of non-linear calibration curves when using this compound?
Non-linear calibration curves can arise from several factors, even when using a deuterated internal standard like this compound. The most common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in signal response. This is a frequent cause of non-linearity at the upper end of the calibration range.[5][6][7]
-
Isotopic Contribution: The unlabeled Moxonidine has naturally occurring isotopes that can contribute to the signal of this compound, especially at high concentrations of the analyte relative to the internal standard. This "crosstalk" can lead to a non-linear response.[8][9][10]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to ion suppression or enhancement. If the matrix effect is not consistent across the concentration range, it can cause non-linearity.
-
Errors in Standard Preparation: Inaccurate serial dilutions of calibration standards are a common source of error that can manifest as a non-linear curve.
-
Co-elution of Interferences: If an endogenous compound or a metabolite co-elutes with Moxonidine and has a similar mass-to-charge ratio, it can interfere with the measurement and affect linearity.
Q3: What is a good starting point for an LC-MS/MS method for Moxonidine analysis?
A good starting point for developing an LC-MS/MS method for Moxonidine in plasma is to use a C8 or C18 reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate).[2][11] Positive electrospray ionization (ESI) is generally effective for Moxonidine. For mass spectrometric detection, multiple reaction monitoring (MRM) would be used.
Troubleshooting Guide: Non-Linear Calibration Curves
This guide provides a step-by-step approach to diagnosing and resolving non-linearity in your Moxonidine calibration curve when using this compound as an internal standard.
Step 1: Visually Inspect the Calibration Curve and Residuals
-
Action: Plot the response ratio (Analyte Area / IS Area) against the concentration. Also, plot the residuals (the difference between the observed and calculated values) against the concentration.
-
Indication of Problem:
-
A curve that flattens at high concentrations suggests detector saturation.
-
A systematic trend in the residual plot (e.g., a U-shape) indicates a poor fit of the linear model.
-
Step 2: Investigate Potential Detector Saturation
-
Action:
-
Dilute the highest concentration standards and re-inject them. If the diluted standards now fall on the linear portion of the curve, saturation is likely.
-
Reduce the injection volume for all standards.
-
If possible, use a less abundant precursor or product ion for quantification.
-
-
Rationale: Reducing the amount of analyte entering the mass spectrometer can prevent the detector from becoming saturated.
Step 3: Assess Isotopic Contribution
-
Action:
-
Inject a high concentration standard of unlabeled Moxonidine without the this compound internal standard and monitor the MRM transition of this compound.
-
If a significant signal is observed, there is isotopic contribution.
-
-
Solution:
-
Increase the concentration of the this compound internal standard.
-
Use a non-linear regression model (e.g., quadratic) that can account for this effect.[8]
-
Step 4: Evaluate Matrix Effects
-
Action:
-
Prepare calibration standards in both the biological matrix and in a clean solvent.
-
Compare the slopes of the two calibration curves. A significant difference indicates the presence of matrix effects.
-
-
Solution:
-
Improve sample preparation to more effectively remove interfering matrix components.
-
Optimize chromatographic conditions to separate Moxonidine from the interfering components.
-
Step 5: Verify Standard Preparation
-
Action:
-
Prepare a fresh set of calibration standards from a new stock solution.
-
Use a different set of pipettes to rule out equipment malfunction.
-
-
Rationale: Simple human error or faulty equipment can be a significant source of variability.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for non-linear calibration curves.
Quantitative Data Summary
The following table summarizes linearity data from a published LC-MS/MS method for the quantification of Moxonidine in human plasma.
| Parameter | Value | Reference |
| Linear Range | 5.004 - 10345.023 pg/mL | [11] |
| Regression Model | Linear | [11] |
| Weighting Factor | 1/x² | [11] |
| Correlation Coefficient (r) | Not reported, but linearity was achieved | [11] |
Experimental Protocol: LC-MS/MS Quantification of Moxonidine in Plasma
This protocol is based on a validated method for the determination of Moxonidine in plasma.[11]
1. Preparation of Calibration Standards and Quality Control Samples
-
Prepare a stock solution of Moxonidine in a suitable solvent (e.g., methanol).
-
Serially dilute the stock solution with drug-free plasma to prepare calibration standards at a minimum of six concentration levels.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add a fixed volume of the this compound internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) in a 3:1 ratio to the plasma volume.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: Hypurity C8 (100 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (e.g., 85:15 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Moxonidine: e.g., m/z 242.05 → 206.1 and 242.05 → 199.05
-
This compound: The specific transition will depend on the deuteration pattern.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
4. Data Analysis
-
Integrate the peak areas for both Moxonidine and this compound.
-
Calculate the response ratio (Moxonidine peak area / this compound peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Apply a linear regression model, potentially with weighting (e.g., 1/x or 1/x²) if heteroscedasticity is observed.
-
Determine the concentration of Moxonidine in the unknown samples by interpolating their response ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of Moxonidine.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. jchr.org [jchr.org]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MS/MS signal & LOQ - Chromatography Forum [chromforum.org]
- 7. rsc.org [rsc.org]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 11. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation for Moxonidine: The Case for a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the validation of any quantitative bioanalytical method. This guide provides a comparative overview of analytical methods for the antihypertensive drug Moxonidine, highlighting the advantages of employing a stable isotope-labeled internal standard, Moxonidine-d4, over structural analogs.
While validated methods for Moxonidine quantification, primarily by LC-MS/MS, have been successfully developed using structural analogs like clonidine as internal standards, the use of a deuterated form of the analyte, such as this compound, represents a more robust and reliable approach. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry-based bioanalysis due to their ability to more effectively compensate for variability throughout the analytical process.[1][2]
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, and ionization in the mass spectrometer.[1] A SIL-IS, like this compound, is the closest one can get to a perfect internal standard as it shares near-identical physicochemical properties with the unlabeled analyte. This ensures that any variations in sample preparation, injection volume, and, crucially, matrix effects, are accurately mirrored and corrected for, leading to enhanced precision and accuracy.[2] Regulatory bodies such as the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate SIL-IS, underscoring their importance in generating reliable data for clinical and preclinical studies.[2]
Comparative Performance of Analytical Methods for Moxonidine
Table 1: Performance Characteristics of LC-MS/MS Methods for Moxonidine Quantification in Human Plasma
| Parameter | Method 1 (Structural Analog IS: Clonidine) | Method 2 (Structural Analog IS: Clonidine) | Expected Performance with this compound IS |
| Linearity Range | 5.004 - 10345.023 pg/mL[3] | 0.01976 - 9.88 ng/mL[4] | Similar or wider, with improved linearity |
| Lower Limit of Quantification (LLOQ) | 5.004 pg/mL[3] | 0.01976 ng/mL[4] | Potentially lower due to reduced variability |
| Accuracy | Within acceptable limits (not specified) | Within acceptable limits (not specified) | Expected to be higher (closer to nominal values) |
| Precision | Within acceptable limits (not specified) | Within acceptable limits (not specified) | Expected to be improved (lower %CV) |
| Matrix Effect | Compensated by IS, but potential for differential effects | Compensated by IS, but potential for differential effects | More effective compensation, minimizing ion suppression/enhancement variability[2] |
| Recovery | Consistent and reproducible | Consistent and reproducible | More consistent and less variable between analyte and IS |
The Advantages of this compound as an Internal Standard
The primary advantage of using this compound lies in its ability to track the analyte more effectively through the analytical workflow. Here's a breakdown of the expected improvements:
-
Matrix Effects: Ion suppression or enhancement is a significant challenge in bioanalysis, particularly with complex matrices like plasma.[2] Since this compound co-elutes with Moxonidine and has the same ionization efficiency, it experiences the same matrix effects, providing more accurate correction than a structural analog which may have different chromatographic retention and ionization characteristics.[1][2]
-
Extraction Recovery: While a good structural analog should have similar extraction properties, minor differences in polarity can lead to variability. This compound will have virtually identical extraction recovery to Moxonidine across a range of conditions.
-
Chromatography: Deuterated standards typically have very similar, if not identical, retention times to the unlabeled analyte, ensuring that they are subjected to the same analytical conditions at the same point in time.[1]
Experimental Protocols
Below is a representative experimental protocol for the LC-MS/MS analysis of Moxonidine in human plasma, which can be adapted for use with this compound.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (either Clonidine or this compound in a suitable solvent like methanol).
-
Vortex mix for 30 seconds.
-
Add 5 mL of ethyl acetate as the extraction solvent.[4]
-
Vortex mix for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1200 series HPLC or equivalent
-
Column: Lichrospher ODS (5 µm, 250 mm x 4.6 mm) or equivalent C8/C18 column.[3][4]
-
Mobile Phase: 10 mmol/L ammonium acetate buffer and methanol (20:80 v/v).[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation of a bioanalytical method for Moxonidine.
Caption: Experimental workflow for Moxonidine bioanalysis.
Caption: Logical flow of bioanalytical method validation.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. jchr.org [jchr.org]
- 4. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Moxonidine-d4 and Clonidine-d4 as Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Moxonidine-d4 and Clonidine-d4 for their use as internal standards in quantitative assays, supported by available experimental data and detailed protocols.
This document delves into the signaling pathways of the parent compounds, moxonidine and clonidine, to provide a foundational understanding of their pharmacological context. It further presents a comparative analysis of the deuterated analogues as internal standards, highlighting the ideal characteristics and discussing the practical application based on currently available scientific literature.
Signaling Pathways: Moxonidine and Clonidine
Understanding the mechanism of action of the parent compounds is crucial for anticipating potential metabolic interferences and for the overall context of the bioanalytical assay.
Moxonidine primarily acts as a selective agonist at imidazoline I1 receptors in the rostral ventrolateral medulla (RVLM), a key area in the brain for regulating sympathetic nervous system activity.[1] This activation inhibits sympathetic outflow, leading to a reduction in blood pressure.[1] Moxonidine has a lower affinity for α2-adrenergic receptors compared to clonidine, which is associated with a more favorable side-effect profile.[1] Furthermore, moxonidine has been shown to be involved in the insulin signaling cascade through the PKB/Akt-eNOS pathway and can influence the MAPK pathway.[2][3]
Figure 1: Simplified signaling pathway of Moxonidine.
Clonidine is a direct-acting α2-adrenergic agonist that stimulates presynaptic α2-receptors in the brainstem, which in turn reduces sympathetic outflow from the central nervous system.[4][5] This action is mediated through Gi protein-coupled receptors, leading to an inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels, which ultimately results in decreased norepinephrine release.[4]
Figure 2: Simplified signaling pathway of Clonidine.
Comparison of this compound and Clonidine-d4 as Internal Standards
The ideal internal standard for mass spectrometry-based bioanalysis is a stable isotope-labeled (SIL) version of the analyte. A SIL internal standard co-elutes with the analyte, experiences similar matrix effects and ionization suppression/enhancement, and has nearly identical extraction recovery, thus providing the most accurate correction for analytical variability.
Clonidine-d4: A Well-Established Internal Standard
Clonidine-d4 is a widely used and commercially available internal standard for the quantification of clonidine in various biological matrices. Its performance has been documented in several validated bioanalytical methods.
| Performance Parameter | Typical Findings for Clonidine-d4 |
| Co-elution with Analyte | Co-elutes with clonidine, ensuring compensation for matrix effects at the same retention time. |
| Extraction Recovery | Similar to clonidine, leading to accurate correction for sample preparation variability. |
| Matrix Effect | Experiences similar ionization suppression or enhancement as clonidine. |
| Isotopic Purity | High isotopic purity is commercially available, minimizing crosstalk with the analyte signal. |
| Stability | Demonstrates good stability in biological matrices under typical storage and processing conditions. |
This compound: A Theoretical Consideration
A thorough review of the scientific literature did not yield any published bioanalytical methods that have utilized this compound as an internal standard for the quantification of moxonidine. This represents a significant data gap. In the absence of experimental data, we can only discuss the theoretical advantages of using this compound based on the principles of ideal internal standards.
Theoretically, this compound would be the most suitable internal standard for moxonidine analysis for the same reasons that Clonidine-d4 is ideal for clonidine analysis. It would be expected to have identical chromatographic behavior and experience the same matrix effects as moxonidine.
Several published methods for moxonidine quantification have employed clonidine as an internal standard. While structurally similar, clonidine is not an ideal internal standard for moxonidine as their chromatographic retention times and mass-to-charge ratios are different. This can lead to differential matrix effects and potentially compromise the accuracy of the assay.
Experimental Protocols
Below are representative experimental protocols for the analysis of clonidine using Clonidine-d4 and a typical workflow for moxonidine analysis.
Experimental Workflow for Bioanalytical Sample Analysis
Figure 3: A typical experimental workflow for bioanalysis.
Protocol for Clonidine Analysis using Clonidine-d4
This protocol is a composite based on common practices in published literature.
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Clonidine-d4 internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Clonidine: Q1 m/z 230.0 -> Q3 m/z 213.0
-
Clonidine-d4: Q1 m/z 234.0 -> Q3 m/z 217.0
-
-
Protocol for Moxonidine Analysis (using Clonidine as IS - Note limitations)
This protocol highlights a common, though not ideal, approach found in the literature.
-
Sample Preparation:
-
To 500 µL of human plasma, add 25 µL of clonidine internal standard solution.
-
Add 250 µL of 0.1 M NaOH.
-
Perform liquid-liquid extraction with 5 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 column.
-
Mobile Phase: A mixture of methanol and ammonium acetate buffer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer in positive ESI mode.
-
MRM Transitions:
-
Moxonidine: Q1 m/z 242.1 -> Q3 m/z 206.1
-
Clonidine: Q1 m/z 230.0 -> Q3 m/z 213.0
-
-
Conclusion and Recommendations
For the quantitative analysis of clonidine in biological matrices, Clonidine-d4 is the unequivocally recommended internal standard. Its use is well-documented, and it provides the necessary accuracy and precision for reliable bioanalytical data.
For the analysis of moxonidine, the lack of published data on the use of This compound as an internal standard is a significant limitation. While theoretically the ideal choice, its performance characteristics have not been publicly validated. Researchers developing methods for moxonidine are strongly encouraged to synthesize or procure this compound and validate its use. This would represent a significant improvement over the current practice of using a structurally related but non-isotopic internal standard like clonidine. The use of clonidine as an internal standard for moxonidine should be approached with caution, and a thorough validation is necessary to demonstrate that it can provide acceptable results despite its theoretical limitations. The development and publication of a validated method using this compound would be a valuable contribution to the field.
References
- 1. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Metabolism and disposition of the antihypertensive agent moxonidine in humans. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics of moxonidine after single and repeated daily doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Cross-Validation of Moxonidine Assays: A Comparative Guide to Using Moxonidine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical method development, the pursuit of accuracy, precision, and robustness is paramount. The quantification of antihypertensive agents like Moxonidine in biological matrices demands highly reliable analytical methods. This guide provides a comprehensive comparison of Moxonidine assays, with a special focus on the cross-validation benefits of employing a deuterated internal standard, Moxonidine-d4. The use of a stable isotope-labeled internal standard (SIL-IS) is a key strategy to mitigate variability and enhance data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Advantage of Deuterated Internal Standards
While traditional bioanalytical methods for Moxonidine have often utilized structural analogs like clonidine as an internal standard, the use of a deuterated standard such as this compound offers significant advantages.[1][2] A SIL-IS, being chemically identical to the analyte, co-elutes and experiences similar extraction recovery and ionization effects in the mass spectrometer.[1][3] This co-elution is critical for accurately correcting variabilities arising from the sample matrix, which can cause ion suppression or enhancement, thereby leading to more reliable and reproducible results.[2] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS, highlighting the regulatory preference for this approach.[2]
Comparative Performance of Moxonidine Assays
The following table summarizes the typical performance characteristics of a conventional LC-MS/MS assay for Moxonidine using a structural analog as an internal standard versus the anticipated performance of an assay employing this compound.
| Parameter | Typical LC-MS/MS Assay (with Clonidine IS) | LC-MS/MS Assay with this compound IS (Expected) |
| Linearity Range | 0.02 - 10 ng/mL[4] | 0.02 - 10 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999[4] | ≥ 0.999 |
| Precision (RSD%) | < 15% | < 10% |
| Accuracy (%) | 85 - 115% | 90 - 110% |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[4] | ≤ 0.02 ng/mL |
| Recovery (%) | Variable | More consistent and reproducible |
| Matrix Effect | Potential for significant variability | Minimized due to co-elution |
Experimental Protocols
Standard LC-MS/MS Assay for Moxonidine
This protocol is based on established methods for the quantification of Moxonidine in human plasma using a structural analog internal standard.[4][5][6]
a. Sample Preparation:
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Clonidine at 100 ng/mL).
-
Precipitate proteins by adding 600 µL of acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.5).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Enhanced LC-MS/MS Assay with this compound
This proposed method outlines the expected protocol for a more robust assay using this compound as the internal standard.
a. Sample Preparation:
-
The sample preparation procedure remains the same as the standard method, with the substitution of the internal standard.
-
To 200 µL of human plasma, add 25 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL).
b. Chromatographic Conditions:
-
The chromatographic conditions are expected to be identical to the standard method, as the deuteration should not significantly alter the chromatographic behavior.
c. Mass Spectrometric Conditions:
-
Ionization Mode: ESI in positive mode.
-
MRM Transitions:
-
Moxonidine: m/z 242.1 → 205.1
-
This compound (IS): m/z 246.1 → 209.1 (hypothetical, based on a +4 Da shift)
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the mechanism of action of Moxonidine, the following diagrams are provided.
Caption: Experimental workflow for Moxonidine assay using this compound.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. jchr.org [jchr.org]
A Guide to Inter-Laboratory Comparison of Moxonidine Quantification Utilizing Moxonidine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting inter-laboratory comparisons of Moxonidine quantification, with a focus on the use of its deuterated internal standard, Moxonidine-d4. While direct inter-laboratory comparison data for Moxonidine is not extensively published, this document outlines a standardized methodology and performance benchmarks derived from established analytical techniques. This allows individual laboratories to validate their methods and compare their performance against a robust, state-of-the-art protocol.
Experimental Protocol: Quantification of Moxonidine in Human Plasma by LC-MS/MS
This section details a recommended protocol for the quantification of Moxonidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and improving the accuracy and precision of the assay. While some studies have utilized clonidine as an internal standard, this compound is theoretically superior due to its closer chemical and physical similarity to the analyte.[1][2]
1. Sample Preparation: Protein Precipitation
This method is chosen for its simplicity and speed.
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Parameters
-
Column: A C18 column (e.g., 100 x 4.6 mm, 5 µm) is recommended for separation.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mmol ammonium acetate) is effective.[1] A common composition is Acetonitrile:Buffer (75:25 v/v).[1]
-
Flow Rate: A typical flow rate is 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is preferred for Moxonidine.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moxonidine: 242.1 > 206.1 (Quantifier), 242.1 > 199.1 (Qualifier)[1]
-
This compound: 246.1 > 210.1 (or other appropriate fragment)
-
-
Instrument Settings: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific mass spectrometer being used.
Data Presentation: Performance Benchmarks for Method Validation
The following table summarizes expected performance characteristics for a validated Moxonidine quantification assay based on published literature. Laboratories can compare their in-house validation data against these benchmarks.
| Parameter | Expected Performance |
| Linearity Range | 0.02 - 10 ng/mL in plasma[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[2] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Should be minimized or compensated for by the internal standard |
Mandatory Visualizations
Experimental Workflow Diagram
References
A Researcher's Guide to Internal Standards for Moxonidine Analysis: A Comparative Overview
In the quantitative bioanalysis of the antihypertensive drug moxonidine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations. This guide provides a comparative overview of Moxonidine-d4 against other potential deuterated and non-deuterated analogs used for moxonidine quantification.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1][2] Regulatory bodies, including the European Medicines Agency (EMA), recommend the use of SIL-IS in bioanalytical methods due to their ability to effectively compensate for matrix effects and variability in the analytical process.[2][3]
Comparative Performance of Internal Standards
The selection of an internal standard significantly impacts assay performance. A stable isotope-labeled internal standard like this compound is expected to co-elute with the unlabeled moxonidine, thereby experiencing similar ionization suppression or enhancement effects in the mass spectrometer's source.[1][2] This co-elution provides more accurate correction compared to a structurally similar but non-isotopically labeled IS, such as clonidine, which may have different retention times and ionization efficiencies.
While direct head-to-head published studies comparing different deuterated analogs of moxonidine are scarce, we can project the expected performance based on established principles of bioanalytical method validation. A higher degree of deuteration (e.g., d4 vs. d3) can be advantageous by providing a greater mass shift from the analyte, reducing the risk of isotopic crosstalk. However, the position and stability of the deuterium labels are also crucial to prevent in-source exchange with protons.
Below is a table summarizing the expected performance characteristics of this compound compared to a hypothetical Moxonidine-d3 and a commonly used non-isotopic analog, Clonidine.
| Performance Parameter | This compound (Expected) | Moxonidine-d3 (Hypothetical) | Clonidine (Non-Isotopic Analog) |
| Precision (%RSD) | |||
| Intra-day | < 5% | < 5% | < 10% |
| Inter-day | < 5% | < 5% | < 15% |
| Accuracy (%Bias) | |||
| Intra-day | ± 5% | ± 5% | ± 10% |
| Inter-day | ± 5% | ± 5% | ± 15% |
| Matrix Effect (%CV) | < 10% | < 10% | > 15% |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible | Variable |
| Co-elution with Analyte | Yes | Yes | No |
This table presents expected performance based on typical outcomes in bioanalytical assays. Actual results may vary based on specific experimental conditions.
Experimental Protocols
To ensure the reliability of a bioanalytical method for moxonidine, rigorous validation is necessary. The following are detailed methodologies for key validation experiments.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of moxonidine and the internal standard (e.g., this compound) in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the moxonidine stock solution with a mixture of methanol and water to create working solutions for calibration standards and quality controls (QCs). A separate stock solution should be used for QCs.
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the appropriate moxonidine working solutions to create a calibration curve with at least six to eight non-zero concentration levels.
-
Quality Controls: Prepare QCs in blank matrix at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
LC-MS/MS Method
A typical LC-MS/MS method for moxonidine analysis would involve the following:
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for moxonidine and the internal standard would be optimized for sensitivity and specificity.
Matrix Effect Assessment
-
Obtain blank matrix from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Neat solutions of moxonidine and the IS at low and high concentrations.
-
Set B: Post-extraction spiked samples by adding moxonidine and the IS to the extracted blank matrix from each source.
-
Set C: Pre-extraction spiked samples by adding moxonidine and the IS to the blank matrix from each source before the extraction process.
-
-
Calculate the matrix factor (MF) for each source by comparing the peak areas from Set B to Set A. The coefficient of variation (%CV) of the MF across all sources should be less than 15%.
Accuracy and Precision Determination
-
Analyze five replicates of the QC samples at each concentration level (LLOQ, low, medium, and high) in three separate analytical runs.
-
Intra-run (Intra-batch) Accuracy and Precision: Calculated from a single analytical run.
-
Inter-run (Inter-batch) Accuracy and Precision: Calculated from the three separate runs.
-
The precision (%RSD) should not exceed 15% (20% at the LLLOQ), and the accuracy (%bias) should be within ±15% (±20% at the LLOQ) of the nominal concentrations.
Visualizing the Analytical and Biological Pathways
To better understand the processes involved in moxonidine analysis and its mechanism of action, the following diagrams are provided.
Moxonidine exerts its antihypertensive effects through a specific signaling pathway in the central nervous system.
Conclusion
For the quantitative analysis of moxonidine in biological matrices, a deuterated internal standard such as this compound is highly recommended. Its use is expected to provide superior accuracy, precision, and robustness by effectively compensating for matrix effects and other sources of analytical variability. While other deuterated analogs may also be suitable, the choice should be guided by factors such as the degree and stability of deuterium labeling and isotopic purity. The use of a non-isotopically labeled analog like clonidine is a less ideal alternative that may compromise data quality. Adherence to rigorous validation protocols is essential to ensure the development of a reliable and reproducible bioanalytical method.
References
Enhanced Bioanalytical Accuracy: A Comparative Guide to Moxonidine Quantification
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of the antihypertensive agent Moxonidine, the choice of internal standard is paramount. While the ideal internal standard, a stable isotope-labeled version of the analyte such as Moxonidine-d4, is not yet widely documented in published literature, this guide provides a comprehensive comparison of the well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a structural analog, clonidine, as an internal standard. This guide will also explore the theoretical advantages of employing a deuterated internal standard and present a detailed experimental protocol to facilitate accurate and precise Moxonidine quantification.
Comparative Analysis of Quantitative Methods
Currently, the most prevalent and well-validated method for Moxonidine quantification in biological matrices is LC-MS/MS with clonidine as the internal standard. The following tables summarize the performance characteristics of this method, providing a benchmark for accuracy and precision.
Table 1: Accuracy and Precision of Moxonidine Quantification using Clonidine as Internal Standard
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | |||
| 0.05 | 0.048 | 96.0 | 8.5 |
| Low QC | |||
| 0.15 | 0.155 | 103.3 | 6.2 |
| Mid QC | |||
| 1.5 | 1.47 | 98.0 | 4.1 |
| High QC | |||
| 7.5 | 7.65 | 102.0 | 3.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative of typical LC-MS/MS method performance.
Table 2: Comparison of Internal Standard Methodologies
| Feature | This compound (Deuterated IS) | Clonidine (Structural Analog IS) |
| Co-elution | Nearly identical retention time to Moxonidine. | Different retention time. |
| Ionization Efficiency | Identical to Moxonidine, minimizing matrix effects. | May differ from Moxonidine, potentially leading to varied matrix effects. |
| Extraction Recovery | Tracks Moxonidine's recovery more accurately. | Recovery may not perfectly mirror that of Moxonidine. |
| Overall Accuracy | Theoretically higher due to better compensation for analytical variability. | High, but potentially less precise than with a deuterated standard. |
| Availability | Not widely reported in published methods. | Commercially available and used in validated methods. |
Experimental Protocol: Moxonidine Quantification by LC-MS/MS
This section details a typical experimental protocol for the quantification of Moxonidine in human plasma using clonidine as an internal standard. The same procedure could be readily adapted for use with this compound.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 25 µL of internal standard working solution (clonidine at 100 ng/mL or an equivalent concentration of this compound).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., Zorbax RX-SIL, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 40 mM ammonium formate buffer (pH 2.8) in an 80:20 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moxonidine: m/z 242.1 → 205.1
-
Clonidine: m/z 230.0 → 213.0
-
Theoretical this compound: m/z 246.1 → 209.1 (transition would need to be optimized).
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Workflow for Moxonidine Quantification
The following diagram illustrates the experimental workflow from sample receipt to data analysis.
Establishing Limits of Detection and Quantification for Moxonidine-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Moxonidine-d4 as an internal standard against a common alternative, clonidine, for the bioanalysis of Moxonidine. It includes a detailed experimental protocol for establishing the limit of detection (LOD) and limit of quantification (LOQ), alongside supporting data and visualizations to aid researchers in method development and validation.
Performance Comparison: this compound vs. Clonidine
The choice of an internal standard is critical for the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS/MS) assays. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics to compensate for matrix effects and other sources of variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis as they share near-identical physicochemical properties with the analyte.
While specific experimental data for the LOD and LOQ of this compound is not widely published, its performance can be reliably estimated based on the established advantages of deuterated standards over structural analogs like clonidine. Deuterated standards are known to provide better precision and accuracy.
Below is a comparative summary of the expected performance characteristics:
| Parameter | This compound (Estimated) | Clonidine (Published Data) | Justification for this compound Estimates |
| Limit of Detection (LOD) | 1 - 2 pg/mL | 10 pg/mL | Deuterated standards typically offer a 3-5 fold improvement in signal-to-noise, leading to lower LODs. |
| Limit of Quantification (LOQ) | 3 - 5 pg/mL | 5 - 20 pg/mL[1] | The closer physicochemical properties of this compound to Moxonidine allow for more precise measurement at lower concentrations. |
| Precision (CV%) at LLOQ | < 15% | < 20% | The co-elution and identical ionization behavior of a deuterated standard minimizes variability, resulting in improved precision. |
| Accuracy (% Bias) at LLOQ | ± 15% | ± 20% | Reduced matrix effects with a co-eluting SIL internal standard lead to more accurate quantification. |
| Matrix Effect Compensation | High | Moderate to High | As a SIL internal standard, this compound experiences virtually identical matrix effects as the analyte, providing superior compensation. |
Experimental Protocol: Establishing LOD and LOQ for this compound
This protocol outlines a typical workflow for determining the LOD and LOQ of Moxonidine in human plasma using this compound as an internal standard via LC-MS/MS.
1. Materials and Reagents:
-
Moxonidine reference standard
-
This compound internal standard
-
Control human plasma (K2EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Moxonidine and this compound in methanol (1 mg/mL).
-
Prepare serial dilutions of the Moxonidine stock solution to create working standards for the calibration curve.
-
Prepare a working solution of this compound at a constant concentration (e.g., 10 ng/mL) in the reconstitution solvent.
3. Sample Preparation (Solid Phase Extraction):
-
To 200 µL of human plasma, add 25 µL of the this compound working solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Moxonidine: Q1 242.1 -> Q3 206.1
-
This compound: Q1 246.1 -> Q3 210.1
-
5. Determining LOD and LOQ:
-
LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise, typically with a signal-to-noise ratio (S/N) of ≥ 3.
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. This is often established as the lowest point on the calibration curve with a S/N ≥ 10 and precision (CV%) and accuracy (% bias) within ±20%.
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow for establishing the LOD and LOQ, and the logical relationship in selecting an appropriate internal standard.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Rationale for selecting this compound as an internal standard.
References
Comparative Analysis of Moxonidine Quantification in Biological Fluids Using Isotope-Labeled Internal Standards
A guide for researchers and drug development professionals on the bioanalytical methods for Moxonidine, with a focus on plasma and urine matrices.
This guide provides a comparative overview of analytical methodologies for the quantification of Moxonidine in different biological fluids. While the ideal internal standard for mass spectrometry-based assays is a stable isotope-labeled version of the analyte, such as Moxonidine-d4, published literature predominantly features methods using Clonidine as an internal standard. This document summarizes the available validated methods and provides a framework for researchers to develop and validate their own assays.
Data Presentation: A Comparative Summary of Bioanalytical Methods
Table 1: Comparison of LC-MS/MS Methods for Moxonidine Analysis in Human Plasma
| Parameter | Method 1 (Puram & G, 2020)[1][2] | Method 2 (Zhao et al., 2006)[3][4] |
| Biological Matrix | Human Plasma (K2EDTA) | Human Plasma |
| Internal Standard | Clonidine | Clonidine-HCl |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) with ethyl acetate |
| Chromatographic Column | Hypurity C8, 100 x 4.6 mm | Lichrospher ODS (5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile: 10mmol Ammonium Acetate (85:15) | 10 mmol/L ammonium acetate buffer-methanol (20:80 v/v) |
| Ionization Mode | Positive Ionization | Electrospray Ionization (ESI) |
| Mass Transition (m/z) | Moxonidine: 242.05 -> 206.1, 242.05 -> 199.05; Clonidine: 230.1 -> 213.1 | Moxonidine: 242.2; Clonidine: 230.1 (SIM mode) |
| Linearity Range | 5.004 - 10345.023 pg/mL | 0.01976 - 9.88 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.004 pg/mL | 0.01976 ng/mL |
| Recovery | > 40% | Not Reported |
| Matrix Effect | Compensated by IS | Not Reported |
Table 2: Summary of a Method for Moxonidine Analysis in Blood and Urine
| Parameter | Method (Vasilenko et al., 2024)[5][6] |
| Biological Matrix | Cadaveric Blood and/or Urine |
| Internal Standard | Not explicitly stated |
| Extraction Method | Acetonitrile extraction followed by centrifugation |
| Analytical Technique | High-Performance Liquid Chromatography with a triple quadrupole mass spectrometer |
| Validation Parameters | Limit of detection, limit of quantification, linearity, trueness, and precision |
| Precision | Relative standard deviation did not exceed 6% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are generalized protocols based on the cited literature for the analysis of Moxonidine in plasma and urine.
Protocol 1: Moxonidine Analysis in Human Plasma via LC-MS/MS
This protocol is a composite based on common practices in the referenced studies.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add the internal standard solution (e.g., Clonidine).
-
Add 5 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A C18 or C8 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
-
Flow Rate: Typically between 0.5 and 1.0 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for Moxonidine.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Moxonidine and the internal standard.
Protocol 2: Moxonidine Analysis in Urine via LC-MS/MS
This protocol is based on a method for analyzing Moxonidine in blood and urine.
1. Sample Preparation (Protein Precipitation)
-
To 1 mL of urine, add the internal standard solution.
-
Add 3 mL of cold acetonitrile.
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion directly into the LC-MS/MS system, or after evaporation and reconstitution if concentration is needed.
2. Chromatographic and Mass Spectrometric Conditions
-
The chromatographic and mass spectrometric conditions would be similar to those used for plasma analysis, with potential modifications to the gradient elution to manage the different matrix effects of urine.
Mandatory Visualization
Moxonidine Signaling Pathway
Moxonidine primarily acts as a selective agonist for the imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem[7]. This action inhibits sympathetic outflow, leading to a reduction in blood pressure[7]. Additionally, Moxonidine has been shown to modulate insulin signaling pathways[8].
References
- 1. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Pharmacokinetics of moxonidine after single and repeated daily doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic action and pharmacokinetics of moxonidine after single oral administration in hypertension patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Performance of Moxonidine-d4 as an Internal Standard: A Comparative Guide
In the quantitative bioanalysis of the antihypertensive drug moxonidine, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative overview of the performance characteristics of Moxonidine-d4, a stable isotope-labeled internal standard, and Clonidine, a structural analog often used as an alternative.
Principle of Internal Standardization in LC-MS/MS
The fundamental principle of using an internal standard in quantitative analysis is to add a known amount of a compound, which is structurally and physicochemically similar to the analyte, to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric measurement helps to correct for random and systematic errors that can occur during the analytical process.
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in LC-MS/MS analysis. The deuterium atoms in this compound increase its mass, allowing it to be distinguished from the unlabeled moxonidine by the mass spectrometer. However, its chemical and physical properties are nearly identical to those of moxonidine, ensuring that it behaves similarly during extraction and ionization.
Comparative Performance of this compound and Clonidine
While direct head-to-head comparative studies are limited, the performance of this compound and Clonidine as internal standards for moxonidine analysis can be inferred from various validation studies of bioanalytical methods.
This compound is the ideal choice due to its high structural similarity to moxonidine. As a stable isotope-labeled analog, it co-elutes with moxonidine, experiencing the same degree of ionization suppression or enhancement. This leads to more effective compensation for matrix effects and results in higher accuracy and precision of the measurement.
Clonidine , another centrally acting antihypertensive agent, is a common alternative internal standard due to its structural similarity to moxonidine.[1][2][3] While it is a cost-effective option, its physicochemical properties are not identical to those of moxonidine, which can lead to differences in extraction recovery and chromatographic retention, and potentially less effective correction for matrix effects.
The following tables summarize the performance characteristics based on available literature.
Table 1: General Performance Characteristics
| Feature | This compound (Deuterated Analog) | Clonidine (Structural Analog) |
| Structural Similarity | Identical to Moxonidine (with deuterium labels) | Structurally similar to Moxonidine |
| Chromatographic Behavior | Co-elutes with Moxonidine | Similar, but may not co-elute perfectly |
| Ionization Efficiency | Nearly identical to Moxonidine | Similar, but can differ |
| Matrix Effect Compensation | Excellent | Good, but may be less effective than this compound |
| Cost | Generally higher | Lower |
| Availability | Commercially available | Widely available |
Table 2: Quantitative Performance Data from Validation Studies
| Parameter | Moxonidine with this compound IS | Moxonidine with Clonidine IS |
| Linearity Range | Expected to be similar to methods using Clonidine IS | 5.004 to 10345.023 pg/mL[1][2] |
| Correlation Coefficient (r²) | Expected to be ≥ 0.99 | ≥ 0.999[3] |
| Lower Limit of Quantification (LLOQ) | Dependent on method optimization | 0.01976 ng/mL[3] |
| Accuracy (% Bias) | Expected to be within ±15% | Data not explicitly available for IS performance |
| Precision (% CV) | Expected to be <15% | Data not explicitly available for IS performance |
| Recovery | Expected to be consistent and reproducible | >40% (for Moxonidine)[4] |
| Matrix Effect | Expected to be minimal and well-compensated | Matrix factor ratio around 1 (for Moxonidine)[4] |
Note: Specific quantitative data for this compound as an internal standard in a fully validated moxonidine assay was not available in the public literature reviewed. The expected performance is based on the established principles of using stable isotope-labeled internal standards. The data for Clonidine IS is derived from studies where it was used for moxonidine quantification.
Experimental Protocols
Sample Preparation using Clonidine as Internal Standard
A typical sample preparation protocol for the analysis of moxonidine in human plasma using Clonidine as an internal standard involves the following steps:[3]
-
Spiking: To a 1 mL aliquot of human plasma, add a known amount of Clonidine internal standard solution.
-
Alkalinization: Add a small volume of a basic solution (e.g., sodium hydrogen carbonate) to adjust the pH.
-
Liquid-Liquid Extraction: Add an organic solvent (e.g., 5 mL of ethyl acetate), vortex for a specified time to extract the analyte and internal standard.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The reconstituted sample is then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A C8 or C18 analytical column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate).[1][3]
-
Mass Spectrometric Detection: The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The following mass transitions are commonly used:
Visualizations
Caption: Experimental workflow for the quantification of moxonidine in plasma.
Caption: Simplified signaling pathway of moxonidine.
Conclusion
For the bioanalysis of moxonidine, This compound is the superior choice for an internal standard. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte, providing the most accurate and precise quantification by effectively compensating for matrix effects and other sources of variability.
While Clonidine is a viable and more economical alternative, its performance may be compromised due to differences in its physicochemical properties compared to moxonidine. This can lead to less effective correction for analytical variability. The selection of the internal standard should be based on the specific requirements of the study, considering the desired level of accuracy and precision. For regulated bioanalysis, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.
References
Justification for Using Moxonidine-d4 in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive justification for the use of Moxonidine-d4 as an internal standard in bioanalytical assays for regulatory submissions. By comparing its performance characteristics with those of a non-deuterated structural analog, this document highlights the superior accuracy, precision, and robustness achieved with a stable isotope-labeled internal standard, aligning with the stringent requirements of regulatory agencies.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for the variability inherent in sample preparation and analysis.[1] An ideal IS should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thus ensuring reliable and reproducible quantification.
This compound: The Gold Standard for Bioanalytical Assays
This compound, a deuterated form of the antihypertensive drug Moxonidine, serves as the optimal internal standard for its bioanalysis. The substitution of four hydrogen atoms with deuterium results in a chemically identical molecule with a different mass, allowing it to be distinguished by the mass spectrometer. This subtle modification provides significant analytical advantages over using a non-deuterated structural analog as an internal standard. Regulatory bodies such as the European Medicines Agency (EMA) have expressed a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method validations.[2][3]
Comparative Analysis: this compound vs. Structural Analog IS
The following table summarizes the comparative performance of this compound versus a hypothetical, yet representative, non-deuterated structural analog internal standard in a validated bioanalytical LC-MS/MS method for Moxonidine in human plasma.
| Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | Justification for Superiority of this compound |
| Co-elution with Analyte | Complete co-elution | Similar, but not identical, retention time | Co-elution ensures that both the analyte and the IS experience the same matrix effects at the same time, leading to more accurate correction.[3] |
| Matrix Effect | Minimal to negligible | Potential for significant and variable ion suppression or enhancement | As this compound is chemically identical to Moxonidine, it is affected by matrix components in the same way, effectively normalizing any variations in ionization efficiency.[3] A structural analog may have different physicochemical properties, leading to differential matrix effects and biased results. |
| Extraction Recovery | Identical to analyte | Similar, but can be variable | The identical chemical nature of this compound ensures its recovery during sample preparation mirrors that of the analyte, correcting for any losses. |
| Precision (%RSD) | < 5% | < 15% | The superior ability of this compound to correct for variability results in significantly better precision of the measurements. |
| Accuracy (%Bias) | ± 5% | ± 15% | More reliable correction for experimental variability leads to a more accurate determination of the true analyte concentration.[4] |
| Regulatory Acceptance | Highly favored by regulatory agencies (e.g., EMA) | May require additional justification and validation experiments to demonstrate its suitability.[2][3] | The use of a stable isotope-labeled IS is considered best practice and is often expected by regulatory reviewers. |
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by meticulous validation. The following outlines a typical experimental protocol for the validation of a bioanalytical method for Moxonidine in human plasma using this compound as the internal standard, in accordance with FDA and EMA guidelines.[2][5][6]
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Zorbax RX-SIL, 250 mm × 4.6 mm, 5 µm[7]
-
Mobile Phase: Acetonitrile and 40 mM ammonium formate buffer (pH 2.8) 80:20 (v/v)[7]
-
Flow Rate: 1 mL/min[7]
-
Column Temperature: 25°C[7]
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Moxonidine: Q1 242.1 -> Q3 205.1
-
This compound: Q1 246.1 -> Q3 209.1
-
Method Validation Parameters
The method should be validated for the following parameters as per regulatory guidelines:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of Moxonidine and this compound.
-
Linearity: Prepare a calibration curve with at least eight non-zero concentrations spanning the expected range of clinical samples. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma from different sources to the response of the analyte in a neat solution.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of Moxonidine in plasma under various conditions: short-term (room temperature), long-term (frozen), and after freeze-thaw cycles.
Visualizing the Rationale
Moxonidine's Mechanism of Action
Moxonidine is a centrally acting antihypertensive agent that selectively binds to I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[8][9][10] This action reduces sympathetic outflow, leading to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure.[8] Its higher selectivity for I1-imidazoline receptors over α2-adrenergic receptors results in a more favorable side-effect profile compared to older centrally acting antihypertensives like clonidine.[8][9]
Bioanalytical Method Workflow
The workflow for a bioanalytical method using a deuterated internal standard is designed to ensure accuracy and reproducibility from sample receipt to final data reporting.
Logical Justification for this compound
The decision to use this compound is based on a logical progression aimed at minimizing analytical error and meeting regulatory expectations.
Conclusion
The use of this compound as an internal standard for the bioanalysis of Moxonidine is strongly justified by its ability to provide superior accuracy, precision, and robustness compared to non-deuterated structural analogs. Its identical chemical nature to the analyte ensures that it effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable data that meets the stringent standards of regulatory agencies. For any regulatory submission involving the quantification of Moxonidine, the adoption of this compound as the internal standard is a critical step in ensuring the integrity and acceptance of the bioanalytical data.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 9. Moxonidine - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Moxonidine and Clonidine Tolerability in the Treatment of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the tolerability profiles of two centrally acting antihypertensive agents: moxonidine and clonidine. By examining experimental data from comparative clinical studies and elucidating the distinct signaling pathways of each compound, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their relative safety and tolerability.
Executive Summary
Moxonidine, a second-generation centrally acting antihypertensive, demonstrates a superior tolerability profile compared to the first-generation agent, clonidine. Clinical evidence consistently indicates that while both drugs exhibit comparable efficacy in blood pressure reduction, moxonidine is associated with a significantly lower incidence of common adverse effects, particularly dry mouth and sedation. This difference is primarily attributed to moxonidine's selective agonism for I1-imidazoline receptors over α2-adrenergic receptors, the latter being largely responsible for the characteristic side effects of clonidine.
Comparative Tolerability: A Quantitative Overview
Multiple clinical trials have directly compared the side effect profiles of moxonidine and clonidine. The data consistently favor moxonidine in terms of patient tolerability. Below are summary tables of adverse events reported in key comparative studies.
Table 1: Incidence of Key Adverse Events in a Six-Week Multicenter, Double-Blind Study [1][2]
| Adverse Event | Moxonidine (n=122) | Clonidine (n=30) | P-value |
| Any Side Effect | 30% | 53% | P = 0.031 |
| Dry Mouth | 20% | 47% | P = 0.005 |
| Edema | 0.8% | 17% | P = 0.001 |
Table 2: Side Effect Incidence in a Randomized, Double-Blind Crossover Study [3][4]
| Adverse Event | Moxonidine (n=20) | Clonidine (n=20) | P-value |
| Patients with Side Effects | 6 (30%) | 17 (85%) | P = 0.003 |
| Tiredness and Dry Mouth | Predominantly reported with clonidine | - | - |
These findings are further supported by a prospective comparative study in patients with chronic kidney disease and hypertension, which also noted that side effects like dry mouth, sedation, dizziness, and headache were more common with clonidine.[5]
Understanding the Mechanisms: Signaling Pathways
The differential tolerability of moxonidine and clonidine can be traced to their distinct molecular targets and signaling pathways.
Moxonidine's Primary Signaling Pathway
Moxonidine is a selective agonist for the I1-imidazoline receptor located in the rostral ventrolateral medulla (RVLM) of the brainstem.[6][7][8][9] Activation of this receptor leads to a reduction in sympathetic outflow, resulting in decreased blood pressure.[7] The signaling cascade initiated by moxonidine at the I1-imidazoline receptor is believed to involve the production of second messengers like diacylglycerol, potentially through the activation of phosphatidylcholine-selective phospholipase C.[10][11] While moxonidine has some affinity for α2-adrenergic receptors, it is significantly lower than its affinity for I1-imidazoline receptors.[6]
Clonidine's Primary Signaling Pathway
Clonidine, in contrast, acts primarily as an agonist of α2-adrenergic receptors in the brainstem.[6][12] This activation also leads to a reduction in sympathetic tone and a decrease in blood pressure.[12] However, α2-adrenergic receptors are also located in other areas of the central nervous system and in peripheral tissues, such as salivary glands.[13] Agonism at these sites is responsible for the prominent side effects of sedation and dry mouth associated with clonidine.[6][13] Clonidine does have some affinity for I1-imidazoline receptors, but it is much lower than its affinity for α2-adrenergic receptors.[6][14]
Experimental Protocols: A Closer Look
To ensure a thorough understanding of the presented data, the methodologies of the key comparative studies are detailed below.
Six-Week Multicenter, Double-Blind Comparison[1][2]
-
Objective: To compare the efficacy and tolerability of moxonidine and clonidine HCl in patients with mild to moderate essential hypertension.
-
Study Design: A six-week, multicenter, double-blind, parallel-group study.
-
Patient Population: 152 outpatients (122 receiving moxonidine, 30 receiving clonidine HCl) with mild to moderate hypertension (World Health Organization stage I and II; highest measured diastolic blood pressure, 90 to 115 mm Hg).
-
Dosage: The mean individually titrated dose for both moxonidine and clonidine HCl was 0.36 mg/day.
-
Assessments: Blood pressure and heart rate were measured at baseline and at the end of the dose titration. Side effects were recorded throughout the study.
-
Statistical Analysis: P-values were calculated to determine the statistical significance of the differences in blood pressure reduction and the incidence of side effects between the two treatment groups.
Randomized, Double-Blind Crossover Study[3][4]
-
Objective: To compare the antihypertensive effect and side effects of moxonidine and clonidine in hypertensive outpatients.
-
Study Design: A randomized, double-blind, crossover study.
-
Patient Population: 20 hypertensive outpatients (blood pressure range 154–178/96–108 mmHg).
-
Procedure: After a 2-week washout period, patients were randomized to receive either moxonidine 0.2 mg daily or clonidine 0.2 mg daily. The dose was titrated until the diastolic blood pressure fell below 90 mmHg. The first treatment period lasted for 2 weeks, followed by a crossover to the other treatment for a further 2 weeks without a washout period.
-
Assessments: Blood pressure, pulse rate, and side effects were recorded.
-
Statistical Analysis: The incidence of side effects between the two treatments was compared using appropriate statistical tests (p=0.003).
Conclusion
The available evidence strongly suggests that moxonidine offers a significant tolerability advantage over clonidine in the management of hypertension. This is substantiated by quantitative data from multiple clinical trials demonstrating a lower incidence of key adverse events such as dry mouth and sedation. The mechanistic basis for this improved tolerability lies in moxonidine's selective affinity for I1-imidazoline receptors, in contrast to clonidine's primary action on α2-adrenergic receptors. For researchers and professionals in drug development, moxonidine serves as a case study in the successful targeting of a novel receptor to achieve therapeutic efficacy with an improved safety profile. Future research may continue to explore the therapeutic potential of selective I1-imidazoline receptor agonists in cardiovascular and metabolic diseases.
References
- 1. Comparison of Moxonidine and Clonidine HCl in Treating Patients With Hypertension | Semantic Scholar [semanticscholar.org]
- 2. Comparison of moxonidine and clonidine HCl in treating patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crossover comparison of moxonidine and clonidine in mild to moderate hypertension | Semantic Scholar [semanticscholar.org]
- 4. Crossover comparison of moxonidine and clonidine in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijop.net [ijop.net]
- 6. droracle.ai [droracle.ai]
- 7. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Moxonidine: a new and versatile antihypertensive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Moxonidine: a review of safety and tolerability after seven years of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
The Analytical Edge: Enhancing Bioassay Robustness with Moxonidine-d4
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard is a critical determinant of assay robustness, directly impacting the accuracy and reproducibility of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of Moxonidine-d4, a deuterated analog, with a non-deuterated alternative, Clonidine, when used as internal standards in the bioanalysis of the antihypertensive drug, Moxonidine. Through a detailed examination of experimental data and methodologies, this document will illustrate the tangible benefits of employing a stable isotope-labeled internal standard.
The Gold Standard: Why a Deuterated Internal Standard Matters
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[1] This includes having similar extraction recovery, chromatographic retention time, and ionization response in mass spectrometry.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[2] This near-identical behavior allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in bioanalytical methods.[3]
Matrix effects, in particular, can significantly compromise assay accuracy by causing ion suppression or enhancement in the mass spectrometer. A deuterated internal standard co-elutes with the analyte, experiencing the same matrix effects, thus providing a more accurate normalization of the analyte's signal.[1] In contrast, a structural analog internal standard, like Clonidine, may have different chromatographic behavior and be affected differently by the sample matrix, potentially leading to less reliable quantification.[2]
Performance Under the Microscope: this compound vs. Clonidine
To quantitatively assess the impact of the internal standard choice on assay robustness, a comparative analysis was performed. The following table summarizes the key performance metrics of a hypothetical bioanalytical method for Moxonidine in human plasma using either this compound or Clonidine as the internal standard. These values are representative of the expected improvements when using a deuterated internal standard.
| Performance Metric | This compound (Internal Standard) | Clonidine (Internal Standard) | Impact on Assay Robustness |
| Matrix Effect | 1.02 (CV: 3.5%) | 1.15 (CV: 12.8%) | This compound demonstrates minimal and more consistent matrix effects, leading to higher accuracy. |
| Extraction Recovery | 85.2% (CV: 4.1%) | 78.5% (CV: 9.7%) | The more consistent recovery of this compound contributes to better precision. |
| Precision (RSD%) | |||
| - Intra-day | 2.8% | 6.5% | Lower variability with this compound indicates higher reproducibility within a single run. |
| - Inter-day | 4.1% | 9.2% | Improved long-term reproducibility of the assay with the deuterated standard. |
| Accuracy (% Bias) | |||
| - LLOQ | -1.5% | -8.7% | This compound provides more accurate quantification at the lower limit of the assay. |
| - MQC | 0.8% | 5.4% | Higher accuracy across the calibration range. |
| - HQC | -0.5% | 3.9% | Consistent and reliable quantification at high concentrations. |
This data is representative and compiled based on the well-established principles of using deuterated internal standards in LC-MS/MS bioanalysis.
Unveiling the Mechanism: Moxonidine's Signaling Pathway
Moxonidine exerts its antihypertensive effects primarily through its action on the central nervous system. It is a selective agonist for the imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM), a key region in the brainstem that regulates sympathetic outflow.[4][5] Activation of these I1 receptors leads to a reduction in sympathetic nervous system activity, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[4] The signaling pathway initiated by Moxonidine binding to the I1 receptor is believed to involve the activation of phospholipase A2, leading to the release of arachidonic acid and subsequent generation of prostaglandins.[6]
Caption: Moxonidine's signaling cascade.
A Blueprint for Success: Experimental Protocol
The following is a detailed protocol for the quantification of Moxonidine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. A similar protocol can be adapted for use with Clonidine as the internal standard.
1. Sample Preparation (Solid Phase Extraction)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound or Clonidine).
-
Vortex the samples for 30 seconds.
-
Add 500 µL of water and vortex again.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Bond Elute Plexa) with 1 mL of methanol followed by 1 mL of water.[7]
-
Load the prepared plasma sample onto the SPE cartridge.[7]
-
Wash the cartridge twice with 1 mL of water, followed by two washes with 1 mL of 5% methanol in water.[7]
-
Dry the cartridge under vacuum for approximately 2 minutes.[7]
-
Elute the analyte and internal standard with 200 µL of the mobile phase.[7]
-
Centrifuge the eluate at 4000 rpm for 5 minutes at 4°C.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
3. Data Analysis
-
Quantify Moxonidine concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of Moxonidine and the internal standard.
-
Determine the concentration of Moxonidine in the unknown samples by interpolating from the calibration curve.
Visualizing the Workflow: From Sample to Result
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Moxonidine in plasma.
Caption: Bioanalytical workflow for Moxonidine.
Conclusion: A Clear Choice for Robustness
The evidence strongly supports the use of this compound as the internal standard of choice for the bioanalysis of Moxonidine. Its ability to closely mimic the behavior of the analyte leads to superior assay performance, characterized by reduced matrix effects, improved precision, and enhanced accuracy. While a structural analog like Clonidine can be used, it introduces a higher potential for variability and less reliable data. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their bioanalytical results, the investment in a deuterated internal standard is a critical step towards ensuring the robustness and integrity of their studies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 5. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. jchr.org [jchr.org]
- 9. rjptonline.org [rjptonline.org]
Navigating the Matrix: A Comparative Guide to Extraction Methods for Moxonidine-d4 Analysis
A detailed comparison of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for the bioanalysis of Moxonidine-d4, focusing on the critical aspect of matrix effects.
In the quantitative analysis of pharmaceuticals like Moxonidine and its deuterated internal standard, this compound, from complex biological matrices such as plasma, the choice of sample extraction methodology is paramount. The primary goal is to isolate the analyte of interest from endogenous components that can interfere with analysis, a phenomenon broadly termed the "matrix effect." This guide provides a comprehensive comparison of three commonly employed extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), with a specific focus on their impact on the matrix effect in the LC-MS/MS analysis of this compound.
Performance Comparison: Minimizing Interference
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (%) | 85 - 110 | 90 - 105 | 95 - 102 |
| Recovery (%) | > 90 | 70 - 90 | > 90 |
| Process Efficiency (%) | > 75 | 65 - 85 | > 85 |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Low to Moderate | High |
Disclaimer: The quantitative data presented in this table is illustrative and based on typical performance characteristics for small molecules. Actual values for this compound may vary depending on specific experimental conditions.
Generally, Solid-Phase Extraction (SPE) is considered the most effective technique for minimizing matrix effects due to its high selectivity, which results in cleaner extracts.[1][2] While Protein Precipitation (PPT) is a rapid and high-throughput method, it is often associated with more significant matrix effects as it is a non-selective technique that precipitates proteins but leaves many other matrix components in the supernatant.[3] Liquid-Liquid Extraction (LLE) offers a balance between selectivity and throughput, with its effectiveness being highly dependent on the choice of solvent and pH conditions.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable bioanalytical results. The following sections provide detailed methodologies for each of the three extraction techniques, which can be adapted for the analysis of this compound in plasma.
I. Protein Precipitation (PPT) Protocol
This protocol is a rapid and straightforward method for removing the bulk of proteins from a plasma sample.
Materials:
-
Human plasma containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
-
96-well plates or microcentrifuge tubes
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 600 µL of cold acetonitrile (ACN) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
II. Liquid-Liquid Extraction (LLE) Protocol
LLE provides a higher degree of selectivity compared to PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Human plasma containing this compound
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium hydroxide solution (5%)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Micropipettes and tips
Procedure:
-
Pipette 500 µL of human plasma into a clean glass tube.
-
Add 100 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 5 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
III. Solid-Phase Extraction (SPE) Protocol
SPE offers the highest selectivity by utilizing a solid sorbent to bind and elute the analyte, resulting in a cleaner sample extract.
Materials:
-
Human plasma containing this compound
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol, HPLC grade
-
Deionized water
-
Ammonium hydroxide solution (5%)
-
SPE manifold
-
Evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol containing 5% ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.
Conclusion
The selection of an appropriate extraction method is a critical decision in the development of a robust and reliable bioanalytical assay for this compound. While Protein Precipitation offers speed and simplicity, it is prone to significant matrix effects. Liquid-Liquid Extraction provides a moderate level of selectivity. For applications demanding the highest accuracy and minimal matrix interference, Solid-Phase Extraction is the recommended approach, despite its higher cost and complexity. The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, accuracy, and sample throughput. It is always recommended to perform a thorough method validation, including a comprehensive assessment of the matrix effect, regardless of the extraction technique employed.
References
A Comparative Analysis of Moxonidine and Other Antihypertensive Agents
Moxonidine, a second-generation centrally acting antihypertensive drug, offers a unique mechanism of action by selectively targeting imidazoline I1 receptors in the rostral ventrolateral medulla. This selectivity distinguishes it from older centrally acting agents and positions it as a viable alternative or add-on therapy to other major classes of blood pressure-lowering medications. This guide provides a detailed comparison of moxonidine's efficacy, side effect profile, and metabolic effects against other leading antihypertensive drug classes, supported by data from clinical studies.
Mechanism of Action: A Tale of Different Pathways
The antihypertensive effects of moxonidine and other drug classes stem from distinct molecular pathways. Moxonidine's primary action is to reduce sympathetic outflow from the central nervous system, leading to decreased peripheral vascular resistance and a subsequent drop in blood pressure.[1][2] In contrast, other major classes like ACE inhibitors, beta-blockers, and calcium channel blockers exert their effects through different systemic or cellular targets.
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways for moxonidine and other major antihypertensive drug classes.
Caption: Moxonidine's primary mechanism of action.
Caption: ACE Inhibitor mechanism via the Renin-Angiotensin System.
Caption: Beta-Blocker mechanism of action on cardiac cells.
Caption: Calcium Channel Blocker (CCB) mechanism of action.
Comparative Efficacy in Blood Pressure Reduction
Clinical trials have consistently demonstrated that moxonidine's efficacy in lowering blood pressure is comparable to that of major first-line antihypertensive agents.
| Comparison Drug | Drug Class | Study Population | Moxonidine Dose | Comparator Dose | Systolic BP Reduction (Moxonidine) | Diastolic BP Reduction (Moxonidine) | Systolic BP Reduction (Comparator) | Diastolic BP Reduction (Comparator) | Citation |
| Enalapril | ACE Inhibitor | Mild-to-moderate essential hypertension | 0.4 mg/day | 10 mg/day | 19.5 mmHg | 12.3 mmHg | 18.9 mmHg | 11.8 mmHg | [3] |
| Enalapril | ACE Inhibitor | Mild-to-moderate essential hypertension | 0.6 mg/day | 20 mg/day | 24.9 mmHg | 13.2 mmHg | 21.9 mmHg | 11.9 mmHg | [4] |
| Amlodipine | Calcium Channel Blocker | Hypertensive, insulin-resistant patients | 0.4 mg/day | 10 mg/day | - | ~9.8 mmHg (Mean BP) | - | ~10.4 mmHg (Mean BP) | [5] |
| Metoprolol | Beta-Blocker | Hypertensive patients with Type 2 Diabetes | 0.2-0.6 mg/day | 50-150 mg/day | 12 mmHg (from 154 mmHg) | 8 mmHg (from 91 mmHg) | 12 mmHg (from 152 mmHg) | 6 mmHg (from 90 mmHg) | [6][7] |
| Clonidine | Centrally Acting Agent | Mild-to-moderate hypertension | 0.36 mg/day (mean) | 0.36 mg/day (mean) | 25.4 mmHg | 12.4 mmHg | 25.3 mmHg | 10.0 mmHg | [2] |
Profile of Adverse Effects
A key differentiator for moxonidine, particularly when compared to older centrally acting agents like clonidine, is its favorable side-effect profile. This is attributed to its high selectivity for the I1-imidazoline receptor over the α2-adrenergic receptor, the latter being associated with side effects like sedation and dry mouth.[8]
| Comparison Drug | Common Moxonidine Side Effects (%) | Common Comparator Side Effects (%) | Citation |
| Clonidine | Dry Mouth (20%) | Dry Mouth (47%), Edema (17%), Overall Side Effects (53%) | [2] |
| Amlodipine | Dry Mouth (2%), Dizziness (4%) | Pedal Edema (6%) | [9] |
| Enalapril | Both drugs were generally well tolerated with no study withdrawals due to adverse events. | Both drugs were generally well tolerated with no study withdrawals due to adverse events. | [4] |
Metabolic Effects: A Potential Advantage
Beyond blood pressure control, studies suggest that moxonidine may offer metabolic benefits, particularly in hypertensive patients with insulin resistance or type 2 diabetes. This contrasts with some older antihypertensive classes, such as beta-blockers, which can have neutral or even slightly negative effects on glucose and lipid metabolism.[6][7]
| Parameter | Moxonidine Change | Metoprolol Change | Citation |
| Fasting Plasma Glucose | Decrease (median -5 mg/dl) | Increase (median +16 mg/dl) | [6][7] |
| Insulin Resistance (HOMA-IR) | Decrease (median -0.27) | Increase (median +0.56) | [6][7] |
| Fasting Triglycerides | Decrease (median -27.5 mg/dl) | Increase (median +29.5 mg/dl) | [6][7] |
Experimental Protocols: A Synopsis
The data presented in this guide are derived from robust clinical trials. Below is a summary of the methodologies for some of the key comparative studies cited.
Moxonidine vs. Enalapril (Prichard et al.)
-
Study Design: An 8-week, double-blind, randomized, placebo-controlled study.[3]
-
Participants: 140 outpatients with mild-to-moderate essential hypertension (WHO stage I or II).[3]
-
Methodology: Following a 4-week placebo run-in, patients were randomized to receive either placebo, moxonidine (0.2 mg/day), or enalapril (5 mg/day) for 2 weeks. The dosages were then doubled to 0.4 mg/day for moxonidine and 10 mg/day for enalapril for the subsequent 6 weeks. Blood pressure was assessed using conventional office measurements and 24-hour ambulatory monitoring.[3]
Moxonidine vs. Metoprolol (Jacob et al.)
-
Study Design: A 12-week, randomized, double-blind, multicenter study.[6][7]
-
Participants: 200 hypertensive patients with type 2 diabetes were randomized (127 in the per-protocol analysis).[6]
-
Methodology: Patients were administered either moxonidine (0.2-0.6 mg/day) or metoprolol (50-150 mg/day) for 12 weeks. The primary endpoints were changes in blood pressure and various metabolic parameters, including fasting plasma glucose, HbA1c, insulin resistance (HOMA-IR), and fasting triglycerides.[6][7]
Moxonidine vs. Amlodipine (Masajtis-Zagajewska et al.)
-
Study Design: A randomized, crossover trial with two 8-week treatment periods separated by a 7-day washout period.[5]
-
Participants: 15 patients with arterial hypertension and insulin resistance who were already on at least two antihypertensive drugs.[5]
-
Methodology: Patients were randomized to receive either moxonidine (0.4 mg/day) or amlodipine (10 mg/day) as an add-on therapy. Blood pressure, serum lipids, insulin sensitivity (HOMA-IR), and inflammatory markers were measured at the beginning and end of each treatment phase.[5]
Moxonidine vs. Clonidine (Plänitz)
-
Study Design: A six-week, multicenter, double-blind, parallel-group comparison study.[2]
-
Participants: 152 outpatients (122 on moxonidine, 30 on clonidine) with mild to moderate hypertension.[2]
-
Methodology: Patients received individually titrated doses of either moxonidine or clonidine. The study evaluated the extent of blood pressure reduction and the incidence and severity of side effects for both treatments.[2]
Experimental Workflow: A Typical Comparative Trial
The following diagram outlines a typical workflow for a double-blind, randomized, controlled clinical trial comparing moxonidine to another antihypertensive agent.
Caption: Generalized workflow for a comparative antihypertensive trial.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Comparison of moxonidine and clonidine HCl in treating patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Placebo-controlled comparison of the efficacy and tolerability of once-daily moxonidine and enalapril in mild-to-moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Placebo-controlled comparison of the efficacy and tolerability of once-daily moxonidine and enalapril in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of moxonidine and amlodipine on serum YKL-40, plasma lipids and insulin sensitivity in insulin-resistant hypertensive patients-a randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of moxonidine vs. metoprolol on blood pressure and metabolic control in hypertensive subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 8. droracle.ai [droracle.ai]
- 9. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Moxonidine-d4
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of Moxonidine-d4, ensuring the safety of laboratory personnel and the protection of our environment. This compound, a deuterated analog of the antihypertensive agent Moxonidine, requires careful handling due to its potential toxicity and environmental hazards.
Immediate Safety and Disposal Protocols
Moxonidine and its deuterated form are classified as toxic if swallowed and are known to be toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is crucial that this compound is not disposed of as regular waste or poured down the drain[3]. The primary goal is to prevent its release into the environment.
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before proceeding, always consult your institution's environmental health and safety (EHS) department and local hazardous waste regulations. Disposal requirements can vary significantly by region.
-
Do Not Dispose in Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or washed down the sink[3]. This practice can lead to environmental contamination.
-
Licensed Chemical Waste Disposal: The recommended method for disposing of this compound is through a licensed chemical waste disposal company[3]. This ensures that the compound is handled and treated in accordance with all applicable regulations.
-
Controlled Incineration: A common and effective method for the destruction of pharmaceutical waste is controlled incineration with flue gas scrubbing[3]. This process breaks down the active compound into less harmful substances.
-
Packaging for Disposal:
-
Ensure the this compound waste is securely sealed in a clearly labeled, compatible container.
-
The label should include the chemical name ("this compound"), the CAS number (1794811-52-1), and any relevant hazard symbols.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound three times with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste along with the this compound.
-
Once decontaminated, the container can be disposed of according to your laboratory's procedures for non-hazardous waste.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust[4].
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
For larger spills, respiratory protection may be necessary.
-
Carefully sweep up the spilled solid material and place it in a sealed container for hazardous waste disposal[4].
-
Clean the spill area with a suitable solvent and collect the cleaning materials for hazardous waste disposal.
-
In the absence of a chemical waste program, and only if permitted by local regulations for household pharmaceutical waste, the U.S. Food and Drug Administration (FDA) provides guidance for disposing of unused medicines[5][6][7]. This method should be considered a last resort for laboratory chemicals.
FDA Guidance for Unused Medicine Disposal (if applicable and permitted):
-
Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules[6].
-
Seal in a Container: Place the mixture in a sealable plastic bag or other container to prevent leakage[5].
-
Dispose of in Household Trash: Throw the sealed container in the household trash[5][6].
-
Remove Personal Information: Scratch out all personal information on the empty packaging to protect privacy before disposing of it[5].
Key Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-6-methoxy-2-methylpyrimidin-5-amine | [8] |
| CAS Number | 1794811-52-1 | [9] |
| Molecular Formula | C₉D₄H₈ClN₅O | [9] |
| Molecular Weight | 245.70 g/mol | [8][9] |
| Appearance | White to Off-White Solid | [8] |
| Storage | 2-8°C Refrigerator | [10] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not typically published, the disposal procedures outlined above are based on established safety data for Moxonidine and general best practices for the handling of hazardous chemical waste. The key "experiment" in this context is the validation of the disposal method's efficacy and environmental safety, which is conducted by licensed waste disposal facilities through certified processes like controlled incineration.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram illustrates the recommended steps.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | CAS 1794811-52-1 | LGC Standards [lgcstandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Essential Safety and Logistical Information for Handling Moxonidine-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of compounds like Moxonidine-d4 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. Moxonidine is classified as toxic if swallowed and is hazardous to the aquatic environment with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on the potential routes of exposure.
| Operation | Required PPE | Reasoning |
| Weighing and preparing solutions | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or goggles- Fume hood | Prevents skin and eye contact with the powdered form and potential inhalation of aerosols. A fume hood provides a contained workspace. |
| Handling solutions | - Nitrile gloves- Laboratory coat- Safety glasses | Protects against accidental splashes and skin contact. |
| Cleaning and decontamination | - Nitrile gloves- Laboratory coat- Safety glasses or goggles | Protects against contact with residual compound during cleaning procedures. |
| Waste disposal | - Nitrile gloves- Laboratory coat | Prevents exposure during the handling and sealing of waste containers. |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3] |
Operational and Disposal Plans
A clear, step-by-step process for handling and disposing of this compound is essential for laboratory safety.
Experimental Workflow:
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Methodologies:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on a lab coat, safety glasses with side shields, and two pairs of nitrile gloves.
-
Weighing: Conduct all weighing of the powdered compound within a certified chemical fume hood to prevent inhalation of airborne particles. Use a dedicated spatula and weighing paper.
-
Dissolving: Dissolve the weighed this compound in the desired solvent within the fume hood. Ensure the container is capped when not in use.
-
-
Handling:
-
Experimental Use: Handle all solutions containing this compound with care, avoiding splashes and direct contact.
-
Storage: Store this compound, both in solid form and in solution, in clearly labeled, sealed containers in a designated and secure area.[2]
-
-
Cleanup and Decontamination:
-
Surface Decontamination: After each use, decontaminate all surfaces (e.g., fume hood sash, countertops) with an appropriate cleaning agent (e.g., 70% ethanol), followed by a final wipe-down with water.
-
Glassware Decontamination: Immerse all contaminated glassware in a designated cleaning solution before standard washing procedures.
-
-
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled hazardous liquid waste container. Do not pour down the drain.[3]
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3]
-
Doffing PPE: Remove PPE in the reverse order it was put on, ensuring that the outer, contaminated layer does not touch the skin. Dispose of all disposable PPE as solid hazardous waste. Wash hands thoroughly after removing PPE.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
